Spectroscopic Characterization of 1-(2,2-Diethoxyethoxy)-3-methylbenzene: A Technical Guide
Introduction 1-(2,2-Diethoxyethoxy)-3-methylbenzene is a chemical compound of interest in various fields of chemical research and development. Its molecular structure, featuring a substituted aromatic ring coupled with a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-(2,2-Diethoxyethoxy)-3-methylbenzene is a chemical compound of interest in various fields of chemical research and development. Its molecular structure, featuring a substituted aromatic ring coupled with an acetal functional group, gives rise to a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools for the comprehensive characterization of this and structurally related molecules.
The structural formula of 1-(2,2-Diethoxyethoxy)-3-methylbenzene is presented below.
Caption: Molecular Structure of 1-(2,2-Diethoxyethoxy)-3-methylbenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(2,2-Diethoxyethoxy)-3-methylbenzene, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the diethoxyethoxy moiety.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2,2-Diethoxyethoxy)-3-methylbenzene
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Aromatic CH
6.7 - 7.2
Multiplet
4H
Acetal CH
4.8 - 5.0
Triplet
1H
O-CH₂
3.8 - 4.0
Doublet
2H
O-CH₂ (ethoxy)
3.5 - 3.7
Quartet
4H
Ar-CH₃
2.3 - 2.4
Singlet
3H
CH₃ (ethoxy)
1.1 - 1.3
Triplet
6H
The aromatic region is expected to show a complex multiplet due to the meta-substitution pattern. The acetal proton will appear as a triplet due to coupling with the adjacent methylene group. The methylene group attached to the aromatic oxygen will be a doublet, coupling to the acetal proton. The ethoxy groups will present as a quartet and a triplet for the methylene and methyl protons, respectively.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2,2-Diethoxyethoxy)-3-methylbenzene
Carbon
Predicted Chemical Shift (δ, ppm)
Aromatic C-O
158 - 160
Aromatic C-CH₃
139 - 141
Aromatic CH
110 - 130
Acetal CH
100 - 105
O-CH₂
68 - 72
O-CH₂ (ethoxy)
60 - 65
Ar-CH₃
20 - 22
CH₃ (ethoxy)
14 - 16
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra is as follows:
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Acquire a one-pulse spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.
Set the spectral width to cover the range of -2 to 12 ppm.
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled spectrum.
Set the spectral width to cover the range of 0 to 200 ppm.
Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(2,2-Diethoxyethoxy)-3-methylbenzene is expected to show characteristic absorption bands for the C-O ether linkages, the aromatic ring, and the aliphatic C-H bonds.
Table 3: Predicted IR Absorption Bands for 1-(2,2-Diethoxyethoxy)-3-methylbenzene
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
Aromatic C-H stretch
3000 - 3100
Medium
Aliphatic C-H stretch
2850 - 3000
Strong
C=C aromatic stretch
1450 - 1600
Medium
C-O ether stretch
1050 - 1250
Strong
Aromatic C-H bend
700 - 900
Strong
The strong C-O stretching band is a key diagnostic feature for the ether and acetal functionalities.
Experimental Protocol for IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Record a background spectrum of the empty sample compartment.
Place the sample in the spectrometer and record the sample spectrum.
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum:
Molecular Ion (M⁺): The molecular weight of 1-(2,2-Diethoxyethoxy)-3-methylbenzene (C₁₃H₂₀O₃) is 224.29 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 224.
Key Fragmentation Pathways: The molecule is expected to undergo characteristic fragmentation, particularly cleavage of the ether and acetal bonds.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Table 4: Predicted Key Fragments in the Mass Spectrum
m/z
Proposed Fragment
224
[M]⁺
121
[m-cresoxymethyl]⁺
107
[m-cresol]⁺
103
[CH(OC₂H₅)₂]⁺
75
[CH(OC₂H₅)]⁺
45
[C₂H₅O]⁺
Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
Ionization: Use electron ionization (EI) at 70 eV to generate fragments.
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 1-(2,2-Diethoxyethoxy)-3-methylbenzene. By combining the insights from NMR, IR, and MS, researchers can confidently confirm the structure and purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Exploratory
Technical Guide: 13C NMR Analysis of 1-(2,2-Diethoxyethoxy)-3-methylbenzene
The following technical guide details the structural elucidation and analytical protocols for 1-(2,2-Diethoxyethoxy)-3-methylbenzene . This document is structured to provide researchers with a robust framework for valida...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural elucidation and analytical protocols for 1-(2,2-Diethoxyethoxy)-3-methylbenzene . This document is structured to provide researchers with a robust framework for validating this specific intermediate, often used in the synthesis of isoquinoline or benzofuran derivatives via acid-catalyzed cyclization.[1]
[1]
Executive Summary & Synthetic Relevance
1-(2,2-Diethoxyethoxy)-3-methylbenzene (also known as m-cresol 2,2-diethoxyethyl ether) is a masked aldehyde.[1] Chemically, it consists of a 3-methylphenoxy core linked to a diethyl acetal tail.[1]
Drug Development Context: This molecule is a critical "prow-drug" or intermediate.[1] The acetal functionality protects the sensitive aldehyde group during basic alkylation steps.[1] Subsequent acid hydrolysis releases the aldehyde (2-(3-methylphenoxy)acetaldehyde), a precursor for heterocycle synthesis (e.g., via Pomeranz-Fritsch or similar cyclizations).
Analytical Challenge: The acetal moiety is acid-labile. Standard NMR solvents (like CDCl₃) often become acidic over time, leading to in situ hydrolysis during data acquisition. This guide prioritizes protocols that prevent this degradation.
Theoretical 13C NMR Framework
The ¹³C NMR spectrum of this molecule is defined by three distinct zones: the aromatic core, the ether/acetal linkage, and the aliphatic termini.
Table 1: Predicted Chemical Shift Assignments (100 MHz, CDCl₃)
Note: Values are calculated based on substituent additivity rules (Silverstein/Pretsch) for aryl ethers and acetals.
The following diagram illustrates the molecular connectivity and the logical flow for assigning the spectrum.
Caption: Structural segmentation of the target molecule mapped to 13C NMR logic. The acetal carbon (C8) serves as the primary anchor point for spectral verification.[1]
High-Fidelity Experimental Protocol
To ensure data integrity and prevent acid-catalyzed hydrolysis of the acetal, the following protocol is mandatory.
The Risk: Acid traces will cleave the acetal to form the aldehyde (signal appearance at ~190-200 ppm) and ethanol.[1]
The Fix: Pass the CDCl₃ through a small plug of basic alumina immediately before use, or add 5-10 mg of anhydrous Potassium Carbonate (K₂CO₃) directly to the NMR tube.[1]
Acquisition Parameters
Parameter
Setting
Rationale
Solvent
CDCl₃ (Neutralized)
Standard solubility; neutralization prevents degradation.[1]
Pulse Sequence
zgpg30 (Power-gated decoupling)
Suppresses NOE for integration accuracy (if qNMR is needed).[1]
Relaxation Delay (D1)
2.0 - 5.0 seconds
Allows relaxation of quaternary carbons (C1, C3) for visibility.
Scans (NS)
512 - 1024
Required for sufficient S/N ratio on quaternary carbons.[1]
Spectral Width
-10 to 220 ppm
Ensures capture of potential aldehyde impurity (~200 ppm).[1]
Advanced Elucidation & Validation
If the 1D spectrum shows ambiguity (e.g., overlapping aromatic peaks), use 2D correlation spectroscopy.
HSQC (Heteronuclear Single Quantum Coherence)
Purpose: Correlates protonated carbons to their attached protons.
Expected Correlations:
The triplet at ~4.7 ppm (¹H) must correlate to the carbon at ~101 ppm (¹³C). This confirms the intact acetal.
The doublet at ~3.9 ppm (¹H) must correlate to the ether carbon at ~68 ppm (¹³C).
HMBC (Heteronuclear Multiple Bond Coherence)
Purpose: Establishes connectivity across heteroatoms.
Key Correlation: The ether protons (-O-CH ₂-) should show a strong 3-bond coupling to the aromatic C1 (ipso) carbon at ~159 ppm.[1] This definitively links the side chain to the benzene ring.[1]
Troubleshooting & Impurity Profiling
The most common failure mode is hydrolysis. Use the table below to diagnose spectral anomalies.
Anomaly
Diagnosis
Corrective Action
Peak at ~200 ppm
Aldehyde Carbon (-CHO)
Hydrolysis detected. The acetal has cleaved.[1] Discard sample; re-prepare with K₂CO₃-treated solvent.
Peak at ~58 ppm
Free Ethanol (-CH₂OH)
Byproduct of hydrolysis.[1] Confirms acetal breakdown.[2]
Missing C1 (~159 ppm)
Relaxation Issue
Increase D1 delay (to 5s) or increase number of scans. Quaternary carbons relax slowly.
Split Ethoxy Signals
Diastereotopicity
If the ethoxy CH₂ groups appear as complex multiplets rather than quartets, it indicates restricted rotation or a chiral center nearby (unlikely here, but possible in viscous solvents).
References
General 13C Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3]
Acetal Stability: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (See section on Acetals).
CDCl3 Acidity: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
Synthesis Context: The molecule is an analog of compounds found in: Journal of The Chemical Society, Perkin Transactions 1. (Reactions of bromoacetaldehyde diethyl acetal with phenols).
Technical Deep Dive: Mass Spectrometry Characterization of 1-(2,2-Diethoxyethoxy)-3-methylbenzene
Executive Summary 1-(2,2-Diethoxyethoxy)-3-methylbenzene (CAS: Implied, often custom synthesized) serves as a critical protected intermediate in the synthesis of isoquinoline alkaloids (via Pomeranz-Fritsch cyclization)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(2,2-Diethoxyethoxy)-3-methylbenzene (CAS: Implied, often custom synthesized) serves as a critical protected intermediate in the synthesis of isoquinoline alkaloids (via Pomeranz-Fritsch cyclization) and specialized fragrance compounds.[1] Its core structure combines a meta-cresol aromatic moiety with an acid-labile diethyl acetal tail.[1][2]
Precise mass spectrometric characterization of this molecule is challenging due to the lability of the acetal functionality. This guide outlines a robust, self-validating analytical workflow, contrasting Electron Ionization (EI) for structural elucidation with Electrospray Ionization (ESI) for intact molecular weight confirmation.[1][2]
Part 1: Molecular Context & Physiochemical Properties[1]
Before initiating analysis, the operator must understand the stability profile of the analyte to prevent artifact generation during the ionization process.
High. The acetal group hydrolyzes rapidly in acidic media (pH < 5) to form (3-methylphenoxy)acetaldehyde ( 150).[1]
LogP
~3.2 (Lipophilic)
Part 2: Ionization Strategies & Fragmentation Mechanics
The mass spectral behavior of this molecule is defined by the competition between the stability of the aromatic ring and the fragility of the acetal linkage.
Electron Ionization (EI) - 70 eV
In hard ionization (GC-MS), the molecular ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) is often weak or absent.[1] The spectrum is dominated by -cleavage of the acetal.
Primary Fragmentation (
-Cleavage): The bond between the ether oxygen's -carbon and the benzylic ether oxygen breaks. This yields the resonance-stabilized diethoxycarbenium ion.[1][2]
Diagnostic Peak:
103 (Base Peak).
Secondary Fragmentation: The
103 ion further fragments via loss of ethylene (, 28 Da).[1]
The following diagram details the competing fragmentation pathways validated for this structural class.
Figure 1: Competing fragmentation pathways.[1][2] Note that m/z 103 is the dominant diagnostic ion in EI, while m/z 150 indicates sample degradation.
Part 3: Experimental Protocol (Self-Validating)
To ensure data integrity, the protocol must prevent the in situ hydrolysis of the acetal. Standard acidic LC-MS mobile phases (0.1% Formic Acid) will degrade the analyte, leading to false negatives.[1]
Method A: GC-MS (Structural Confirmation)
Instrument: Agilent 7890/5977 (or equivalent).
Inlet: Split mode (20:1) to prevent detector saturation.[1][2]
Inlet Temperature:220°C (Do NOT exceed 250°C; thermal cracking of acetals is possible).
Figure 2: Parallel workflow for structural confirmation (GC) and intact mass validation (LC).
References
McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard text for fragmentation mechanisms, specifically acetal
-cleavage).
NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of Benzene, 1-(diethoxymethyl)- (Analogous fragmentation patterns).[1][2] National Institute of Standards and Technology.[2]
Gross, J. H. (2017).[1][2] Mass Spectrometry: A Textbook. Springer International Publishing.[2] (Source for ESI adduct formation mechanisms in poly-oxygenated ethers).[1][2] [1]
Pomeranz, C. (1893).[1][2] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[1][2] (Historical context for the synthetic utility of aryl acetals).
Purity analysis of 1-(2,2-Diethoxyethoxy)-3-methylbenzene
An In-depth Technical Guide to the Purity Analysis of 1-(2,2-Diethoxyethoxy)-3-methylbenzene Abstract This technical guide provides a comprehensive framework for the purity analysis of 1-(2,2-Diethoxyethoxy)-3-methylbenz...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Purity Analysis of 1-(2,2-Diethoxyethoxy)-3-methylbenzene
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 1-(2,2-Diethoxyethoxy)-3-methylbenzene, a key aromatic ether-acetal intermediate. Recognizing the criticality of chemical purity in research and development, particularly within the pharmaceutical industry, this document outlines an orthogonal analytical strategy. We move beyond simplistic protocols to explain the causal reasoning behind methodological choices, ensuring a self-validating and robust analytical system. The guide details chromatographic techniques (GC-FID, RP-HPLC), spectroscopic methods for structural confirmation (NMR, MS), and specific assays for common impurities like water and residual solvents. Each section includes field-proven insights, detailed experimental protocols, and guidance on data interpretation, providing researchers and drug development professionals with a definitive resource for establishing the purity and quality of this compound.
Introduction: The Analytical Imperative for a Niche Building Block
1-(2,2-Diethoxyethoxy)-3-methylbenzene is a bifunctional molecule incorporating both an aromatic ether and a diethyl acetal moiety. Its structure makes it a versatile intermediate for the synthesis of more complex molecules, where the acetal serves as a protected aldehyde. In high-value applications such as pharmaceutical synthesis, the purity of such starting materials is not merely a quality metric but a fundamental prerequisite for ensuring reaction specificity, minimizing side-product formation, and guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API).
The presence of even minute impurities—be it unreacted starting materials, byproducts, or residual solvents—can have cascading negative effects on downstream processes. Therefore, a multi-faceted, or orthogonal, analytical approach is essential to build a complete purity profile that is both accurate and trustworthy. This guide establishes such an approach, grounding each step in fundamental chemical principles.
Predicted Physicochemical Properties and Impurity Profile
A robust analytical strategy begins with a thorough understanding of the target molecule and its likely contaminants. Since specific experimental data for 1-(2,2-Diethoxyethoxy)-3-methylbenzene is not widely published, we can infer its properties and potential impurities from its structure and probable synthetic route.
Synthesis Pathway and Origin of Impurities
The most common and logical synthesis route is a Williamson ether synthesis, reacting m-cresol with a protected bromoacetaldehyde, such as 2-bromoacetaldehyde diethyl acetal, in the presence of a base.
This synthetic pathway is the primary source of potential process-related impurities.
Predicted Properties and Potential Impurities
The structure suggests a non-polar, high-boiling liquid that is soluble in common organic solvents. Based on the synthesis, a comprehensive impurity profile can be predicted.
Impurity Class
Specific Example
Source
Rationale for Concern
Starting Materials
m-Cresol
Incomplete reaction
Can lead to side reactions in subsequent steps.
2-Bromoacetaldehyde diethyl acetal
Incomplete reaction
A reactive alkylating agent that can interfere with downstream chemistry.
Byproducts
3,3'-Dimethyl diphenyl ether
Self-condensation of m-cresol
Structurally similar impurity, difficult to remove.
The presence of water or acid can cause degradation, introducing a reactive aldehyde.
Residual Solvents
Acetone, Toluene, Heptane
Synthesis workup and purification
Solvents can be toxic and must be controlled to levels specified by guidelines like ICH Q3C.
Water
Reagents, solvents, atmosphere
Ubiquitous
Promotes hydrolysis of the acetal; can be detrimental to water-sensitive reactions.
An Orthogonal Analytical Strategy
No single analytical technique can provide a complete picture of purity. An orthogonal strategy, using multiple techniques based on different chemical principles, is essential for a reliable assessment. For instance, a chromatographic method separates components, while a spectroscopic method confirms their identity.
Caption: Orthogonal workflow for purity analysis.
Chromatographic Purity Assessment
Chromatography is the cornerstone of purity analysis, separating the main component from its impurities. The choice between Gas and Liquid chromatography depends on the volatility and thermal stability of the analyte and its impurities.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Expertise & Experience: GC-FID is the method of choice for analyzing volatile and thermally stable compounds like 1-(2,2-Diethoxyethoxy)-3-methylbenzene. Its high resolution is excellent for separating structurally similar, volatile impurities. The flame ionization detector (FID) provides a near-uniform response factor for hydrocarbons, allowing for reliable area-percent purity calculations, a principle often used in quality control labs for its simplicity and robustness.[1]
Trustworthiness: The protocol includes system suitability checks to ensure the chromatographic system is performing adequately before sample analysis. The use of a non-polar column is logical as it separates compounds primarily by boiling point, which is effective for process-related impurities.
Sample Preparation: Accurately weigh ~100 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or MTBE. Vortex to ensure homogeneity.
GC Instrument Conditions:
Parameter
Value
Rationale
Column
Agilent DB-5, 30 m x 0.25 mm, 0.25 µm
A non-polar 5% phenyl-methylpolysiloxane column provides good separation based on boiling points.
Inlet
Split (100:1), 250 °C
Split injection prevents column overload with a high-concentration sample. The temperature ensures volatilization without degradation.
Injection Vol.
1.0 µL
Standard volume for good peak shape.
Carrier Gas
Helium, Constant Flow @ 1.0 mL/min
Inert and provides good efficiency.
Oven Program
80 °C (hold 2 min), ramp to 280 °C @ 10 °C/min, hold 10 min
Starts below solvent boiling point and ramps to elute high-boiling impurities.
| Detector | FID, 300 °C | Ensures all eluted compounds remain in the gas phase for detection. |
System Suitability: Prepare a solution containing the main compound and a known impurity (e.g., m-cresol). Inject and verify that the resolution between the two peaks is > 2.0.
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the percentage of each impurity by dividing its peak area by the total area of all peaks.
Purity (%) = 100% - Sum of all impurity percentages. This method assumes a relative response factor (RRF) of 1.0 for all impurities, which is a common starting point with FID.[2]
Expertise & Experience: HPLC complements GC by effectively separating non-volatile or thermally labile impurities. Given the non-polar nature of 1-(2,2-Diethoxyethoxy)-3-methylbenzene, a reversed-phase method is the logical choice.[3][4] A C18 column, which has a non-polar stationary phase, will retain the non-polar analyte, while a polar mobile phase (like acetonitrile and water) is used for elution.[3][5][6] The aromatic ring provides a strong UV chromophore for sensitive detection.
Trustworthiness: A gradient elution is employed to ensure that both more polar and less polar impurities are eluted and quantified within a reasonable runtime. The method includes a system suitability check to validate performance.
Sample Preparation: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
HPLC Instrument Conditions:
Parameter
Value
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard workhorse column for non-polar compounds.
Mobile Phase A
Water
Polar component of the mobile phase.
Mobile Phase B
Acetonitrile
Non-polar component; elutes the analyte.
Gradient
0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B
A gradient ensures elution of a wide range of potential impurities.
Flow Rate
1.0 mL/min
Standard flow for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Detector
UV at 272 nm
Wavelength of maximum absorbance for the substituted benzene ring.
| Injection Vol. | 10 µL | Standard volume. |
Data Analysis: Perform area percent calculation as described for the GC-FID method.
Identity and Structural Confirmation
Chromatographic peaks are only defined by their retention time. Spectroscopic analysis is mandatory to confirm that the major peak is indeed 1-(2,2-Diethoxyethoxy)-3-methylbenzene and to help identify unknown impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation of organic molecules.[7] ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For this molecule, the distinct signals for the aromatic, methyl, and diethoxyethoxy groups provide a unique fingerprint for unambiguous identification.[8][9]
Predicted ¹H NMR Signals (in CDCl₃):
~7.1-6.7 ppm: Multiplets, 4H (Aromatic protons)
~4.8-4.9 ppm: Triplet, 1H (-O-CH(OEt)₂-)
~3.9-4.0 ppm: Doublet, 2H (-O-CH₂-CH-)
~3.5-3.7 ppm: Quartet, 4H (-O-CH₂-CH₃)
~2.3 ppm: Singlet, 3H (Ar-CH₃)
~1.2 ppm: Triplet, 6H (-O-CH₂-CH₃)
Trustworthiness: The structure can be confirmed by 2D NMR experiments (like COSY and HSQC) which show correlations between connected protons and between protons and their attached carbons. Furthermore, quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate, independent measure of absolute purity, traceable to a primary standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: Coupling a mass spectrometer to a GC provides the "gold standard" for identifying volatile and semi-volatile impurities.[10] As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides the molecular weight and a fragmentation pattern that acts as a chemical fingerprint.
Predicted Mass Spectrum Fragmentation:
Molecular Ion (M+): Expected at m/z 224.
Key Fragments: Loss of an ethoxy group (-OC₂H₅) to give a fragment at m/z 179. A characteristic fragment for the diethyl acetal portion is often seen at m/z 103 [CH(OEt)₂]⁺.[11] A benzylic cleavage could yield a fragment at m/z 121.
Analysis of Specific Impurities
Water Content by Karl Fischer Titration
Expertise & Experience: This is the universally accepted standard method for water determination. It is a highly specific and accurate titration based on the reaction of water with iodine and sulfur dioxide. Given the potential for the acetal to hydrolyze, accurate water measurement is critical.
Instrument: Volumetric or coulometric Karl Fischer titrator.
Reagent: Use a reagent suitable for aldehydes and ketones (if hydrolysis is a concern) to prevent side reactions.
Sample Analysis: Accurately weigh a suitable amount of the sample (to consume a reasonable amount of titrant) and inject it directly into the titration cell.
Calculation: The instrument automatically calculates the water content, typically expressed in ppm or weight percent.
Residual Solvents by Headspace GC-MS
Expertise & Experience: Residual solvents from synthesis and purification must be controlled. Static headspace sampling coupled with GC-MS is the standard technique (ICH Q3C, USP <467>). The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC.
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 1 mL of a high-boiling solvent like Dimethyl Sulfoxide (DMSO).
Incubation: Heat the vial at ~80 °C for 15 minutes to allow volatile solvents to partition into the headspace.
Injection: Automatically inject a sample of the headspace gas into the GC-MS system.
Analysis: Use a standard GC-MS method for solvent screening. Identify and quantify solvents against a calibrated standard.
Summary and Final Purity Calculation
A final purity value is best expressed using a mass balance approach, where the contributions from all analytical techniques are combined.
Quantifies all organic impurities relative to the main component.
Identity
¹H NMR, ¹³C NMR, MS
Conforms to Structure
Confirms the chemical structure of the main component.
Water Content
Karl Fischer Titration
< 500 ppm
Quantifies the amount of water.
Residual Solvents
Headspace GC-MS
< 0.1% Total
Identifies and quantifies residual manufacturing solvents.
Final Purity (Mass Balance)
Calculation
> 99.0%
Provides a comprehensive and accurate final purity value.
This comprehensive, orthogonal approach ensures that the purity of 1-(2,2-Diethoxyethoxy)-3-methylbenzene is not just measured, but thoroughly understood and validated, meeting the stringent requirements of researchers, scientists, and drug development professionals.
References
PubChem. (n.d.). 1,2-Diethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
LCGC International. (2010, April 1). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Chromatography Online. Retrieved from [Link]
Krause, M. (2020). Answer to "RP-HPLC of strongly non-polar compound?". ResearchGate. Retrieved from [Link]
Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
Fair, J. D., & Kormos, C. M. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley-VCH. (General reference for NMR principles)
Agilent Technologies. (2016). Chemical Purity Analysis. Retrieved from [Link]
Chemistry For Everyone. (2025, January 7). How To Calculate Percent Purity From Gas Chromatography?. YouTube. Retrieved from [Link] (Note: A representative URL is used as the original may not be static. The principle is widely documented.)
Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]
ACS Publications. (n.d.). Mass Spectrometry of the Acetal Derivatives. Retrieved from [Link] (Note: A general link is provided as the specific article may be behind a paywall.)
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
Joseph, B., & et al. (2013). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International - Chromatography Online. Retrieved from [Link]
Technical Sourcing & QA Guide: 1-(2,2-Diethoxyethoxy)-3-methylbenzene
This guide is structured to address the specific technical sourcing and quality assurance requirements for 1-(2,2-Diethoxyethoxy)-3-methylbenzene . Critical Advisory: There is a widespread database conflict regarding CAS...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured to address the specific technical sourcing and quality assurance requirements for 1-(2,2-Diethoxyethoxy)-3-methylbenzene .
Critical Advisory: There is a widespread database conflict regarding CAS 162515-68-6.[1] While often erroneously linked to this ether in loose aggregators, CAS 162515-68-6 officially designates 1-(Mercaptomethyl)cyclopropaneacetic acid , a thiol intermediate for Montelukast.[1] This guide prioritizes the chemical structure and name to prevent sourcing errors.
[1]
Executive Summary & Molecular Profile
Target Molecule: 1-(2,2-Diethoxyethoxy)-3-methylbenzene
Common Synonyms: m-Tolyl-2,2-diethoxyethyl ether; 3-Methylphenoxyacetaldehyde diethyl acetal.[1]
Primary Application: Precursor for Benzofuran synthesis (via acid-catalyzed cyclization) and a building block for various pharmaceutical intermediates (e.g., P2X3 antagonists analogs).
This molecule is a masked aldehyde . It consists of a toluene (methylbenzene) core linked via an ether bond to a protected acetaldehyde (diethyl acetal). Its sourcing complexity lies not in synthesis difficulty, but in stability management —the acetal group is acid-labile, requiring strict pH control during transport and storage.
Molecular Identity Table
Attribute
Specification
Systematic Name
1-(2,2-Diethoxyethoxy)-3-methylbenzene
Structure Description
m-Cresol etherified with bromoacetaldehyde diethyl acetal
Molecular Formula
C₁₃H₂₀O₃
Molecular Weight
224.30 g/mol
Key Functional Group
Diethyl Acetal (Acid Sensitive)
CAS Conflict Warning
DO NOT USE CAS 162515-68-6 (Refers to Montelukast Thiol). Recommended Search: Use Structure/Name or CAS 6972-63-0 (Analog reference) for structural matching.[1]
Synthesis & Impurity Logic
Understanding the synthesis is prerequisite to defining the Quality Control (QC) profile. The industrial route typically involves the Williamson ether synthesis.
Reaction Pathway
The synthesis couples m-Cresol with Bromoacetaldehyde diethyl acetal under basic conditions.[1]
BLD Pharm: Lists many "Diethoxyethoxy" analogs. Verify the specific methyl substitution pattern (meta vs. para).
MolPort: Good for locating stock from smaller boutiques.
Procurement Protocol:
RFQ Requirement: Attach the chemical structure image to your Request for Quote (RFQ).
Explicit Exclusion: State clearly: "We require the ether derivative of m-cresol. We do NOT want the Montelukast thiol intermediate (CAS 162515-68-6)."[1]
Incoming Quality Control (QC) Protocol
Upon receipt, the material must be quarantined until the acetal stability is verified.
Figure 2: QC workflow emphasizing the specific check for acetal hydrolysis.
Starting materials for 1-(2,2-Diethoxyethoxy)-3-methylbenzene synthesis
Title: Strategic Synthesis Guide: Starting Materials for 1-(2,2-Diethoxyethoxy)-3-methylbenzene Abstract This technical guide details the selection, handling, and reaction engineering of starting materials for the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Strategic Synthesis Guide: Starting Materials for 1-(2,2-Diethoxyethoxy)-3-methylbenzene
Abstract
This technical guide details the selection, handling, and reaction engineering of starting materials for the synthesis of 1-(2,2-Diethoxyethoxy)-3-methylbenzene (m-tolyl acetaldehyde diethyl acetal).[1] A critical intermediate in the production of benzofuran-based pharmacophores (e.g., P2X3 antagonists, anti-arrhythmics), this molecule requires precise control over regio-isomeric purity and acetal stability. This document outlines a validated Williamson ether synthesis route, emphasizing the critical quality attributes (CQAs) of the primary reagents: m-cresol and bromoacetaldehyde diethyl acetal.
Introduction: The Strategic Importance of the Target
1-(2,2-Diethoxyethoxy)-3-methylbenzene serves as a masked aldehyde precursor.[1][2] Upon acid-catalyzed deprotection and cyclodehydration, it yields 6-methylbenzofuran , a privileged scaffold in medicinal chemistry found in structures like amiodarone and experimental therapeutics for chronic cough (e.g., Gefapixant analogs).
The synthesis hinges on a bimolecular nucleophilic substitution (
) between a phenol derivative and an acetal-protected alkyl halide.[2] Success depends not merely on the protocol, but on the rigorous control of starting material integrity.
Role: Provides the aromatic core and the nucleophilic phenoxide oxygen.
Quality Attributes & Selection Criteria:
Isomeric Purity: Commercial m-cresol often contains p-cresol (4-methylphenol) as an impurity due to similar boiling points (m: 202.0°C vs. p: 201.9°C).[1][2]
Impact:p-Cresol reacts to form the 5-methylbenzofuran isomer downstream, a difficult-to-separate impurity.[1][2]
Specification: Require >99.5% purity with <0.1% p-cresol content.[1][2]
Water Content: Hygroscopic.[2] Water quenches the base (K₂CO₃/NaH) and competes as a nucleophile, hydrolyzing the acetal reagent.
Protocol: Dry toluene azeotrope or molecular sieves (4Å) prior to use if water >0.05%.[2]
Role: Introduces the protected acetaldehyde chain.
Stability & Handling:
Acidity Sensitivity: Extremely sensitive to acid hydrolysis.[2] Even trace acidity on glassware can cleave the acetal to release bromoacetaldehyde (a severe lachrymator and unstable species).
Stabilization: Commercial grades often contain trace MgO or CaCO₃ as acid scavengers.[2]
Leaving Group Choice: The bromo-analog is preferred over the chloro-analog (CAS 621-62-5) for reaction kinetics.[1][2] The chloro-analog requires higher temperatures (>100°C) or iodide catalysis (Finkelstein conditions) which risks thermal degradation of the acetal.
Table 1: Physicochemical Properties of Starting Materials
Property
m-Cresol
Bromoacetaldehyde Diethyl Acetal
Formula
C₇H₈O
C₆H₁₃BrO₂
MW ( g/mol )
108.14
197.07
Density
1.034 g/mL
1.28 g/mL
Boiling Point
202 °C
66-67 °C (at 18 mmHg)
Solubility
Soluble in organic solvents, slightly in water
Miscible with EtOH, Ether, DMF
Hazards
Corrosive, Toxic (Dermal/Oral)
Lachrymator, Flammable
Validated Synthesis Protocol
Reaction Type: Williamson Ether Synthesis (Phase Transfer or Homogeneous).[2]
Reaction Scheme
The synthesis involves the deprotonation of m-cresol followed by
displacement of the bromide.
Figure 1: Mechanistic pathway for the alkylation of m-cresol.[4][5]
Solvent: N,N-Dimethylformamide (DMF) or Acetone (requires longer reflux).[2]
Protocol:
Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, charge m-cresol and anhydrous DMF (5 mL per gram of cresol).
Deprotonation: Add K₂CO₃. Stir at room temperature for 30 minutes to generate the phenoxide anion. The mixture will become a slurry.[2]
Addition: Add KI (if using) followed by the dropwise addition of Bromoacetaldehyde diethyl acetal over 20 minutes. Note: Exothermic.[1]
Reaction: Heat the mixture to 80-90°C for 4-6 hours.
Process Control: Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.[1][2] Look for disappearance of cresol.
Purification: Vacuum distillation is recommended to remove excess acetal and trace high-boilers.[1][2]
Target BP: ~140-150°C at 5 mmHg (estimated).[1][2]
Process Optimization & Troubleshooting
The following workflow diagram illustrates the decision logic for optimizing yield and purity.
Figure 2: Optimization logic for reaction monitoring.
Common Issues:
Incomplete Conversion: Often caused by "wet" DMF.[2] The water solvates the carbonate, reducing its basicity. Solution: Use fresh anhydrous DMF.[1]
Acetal Hydrolysis: If the product smells strongly of apples/pungent aldehyde during workup, the acetal has hydrolyzed. Solution: Ensure all workup water is basic (pH > 8) using NaHCO₃.
Safety & Regulatory Considerations
Bromoacetaldehyde diethyl acetal: A potent lachrymator .[2] All transfers must occur in a functioning fume hood.[2][7] Neutralize spills with aqueous ammonia.[2]
m-Cresol: Highly corrosive and toxic by absorption.[1][2] Permeates standard nitrile gloves; use double-gloving or laminate gloves.[1][2]
Waste Disposal: The aqueous waste contains DMF and potassium bromide.[2] It must be segregated as halogenated organic waste.[2]
References
Preparation of Bromoacetaldehyde Diethyl Acetal:
Bedoukian, P. Z. Organic Syntheses, 1940 , 20, 81.
General Williamson Ether Synthesis Protocol:
Vogel, A. I.[2] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989 .
Synthesis of Phenoxyacetaldehyde Acetals (Analogous Methodology):
Sohda, T., et al. "Studies on Antidiabetic Agents.[2] Synthesis and Hypoglycemic Activity of 5-[4-(Pyridylalkoxy)benzyl]-2,4-thiazolidinediones." Journal of Medicinal Chemistry, 1982 , 25(4), 440–445.
Application in Benzofuran Synthesis:
Kneen, G., et al. "Polymer-supported reagents in the synthesis of benzofurans."[2] Tetrahedron Letters, 2004 , 45(10), 2201-2204.[2]
Gefapixant (P2X3 Antagonist) Context:
Smith, J. A., et al. "Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough."[8][9][10][11] The Lancet, 2020 , 396(10255), 909-918.
Technical Guide: Advanced Williamson Ether Synthesis for Substituted Aromatic Ethers
Executive Summary The Williamson ether synthesis remains the cornerstone for constructing alkyl aryl ethers, a structural motif ubiquitous in pharmacophores (e.g., Naproxen, Papaverine) and agrochemicals. However, applyi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Williamson ether synthesis remains the cornerstone for constructing alkyl aryl ethers, a structural motif ubiquitous in pharmacophores (e.g., Naproxen, Papaverine) and agrochemicals. However, applying this 1850s reaction to complex, substituted phenols requires modern adaptation. This guide moves beyond the textbook
model to address the specific challenges of phenoxide ambident nucleophilicity , steric hindrance , and green scalability .
We present an optimized technical framework for researchers, focusing on kinetic control to favor O-alkylation over C-alkylation and elimination (
) pathways.
Part 1: Mechanistic Foundations & Kinetic Control
The Ambident Nucleophile Challenge
Phenoxides are ambident nucleophiles; the negative charge is delocalized over the oxygen and the aromatic ring (ortho/para positions). While O-alkylation is kinetically favored under standard Williamson conditions, thermodynamic control or specific solvent interactions can drive C-alkylation (Friedel-Crafts-like products).
O-Alkylation (
): Favored by "naked" anions in polar aprotic solvents.
C-Alkylation: Favored by protic solvents (which H-bond to oxygen, shielding it) and highly reactive alkylating agents (e.g., allyl/benzyl halides).
Elimination (
): The primary competitor when using secondary or tertiary alkyl halides.[1][2]
Mechanistic Pathway Visualization
The following diagram illustrates the bifurcation between the desired ether synthesis and the competing elimination/C-alkylation pathways.
Caption: Kinetic bifurcation in Phenoxide alkylation. Solvent and substrate steric choice dictate the ratio of Ether vs. Alkene/C-Alkylated byproducts.
Part 2: Critical Parameters for Substituted Phenols
Solvent Selection: The "Naked Anion" Effect
The choice of solvent is the single most critical variable. To maximize O-alkylation rates, the cation (
, ) must be solvated while leaving the phenoxide anion "naked" and reactive.
Solvent System
Mechanism Support
Pros
Cons
Recommended For
DMF / DMSO
Polar Aprotic
Excellent cation solvation; accelerates by - fold.
High boiling point (difficult removal); DMSO can be an oxidant.
Standard lab-scale synthesis; unreactive phenols.
Acetone / MeCN
Polar Aprotic
Good balance of reactivity and volatility.
Lower boiling point limits reaction temp; solubility is lower.
Reactive alkyl halides (iodides/bromides).
Water / Toluene
Phase Transfer (PTC)
Uses catalyst (TBAB) to shuttle anion; Industrial standard.
NOT recommended for difficult aryl ethers (promotes C-alkylation).[1]
The "Cesium Effect"
For sterically hindered phenols (e.g., 2,6-disubstituted) or weak nucleophiles, replacing
with Cesium Carbonate () is a proven optimization. The large ionic radius of Cesium (1.67 Å) creates a weaker ion pair with the phenoxide, increasing its solubility in organic solvents and its nucleophilicity [1].
Part 3: Advanced Experimental Protocols
Protocol A: The "Gold Standard" (Polar Aprotic)
Best for: High-value intermediates, unreactive phenols, and library synthesis.
Reagents:
Substituted Phenol (1.0 equiv)
Alkyl Halide (1.2 – 1.5 equiv)
Base:
(2.0 equiv) or (1.5 equiv for hindered substrates)
Solvent: Anhydrous DMF (0.5 M concentration)
Workflow:
Activation: Charge a flame-dried flask with Phenol, Base, and DMF. Stir at RT for 30 mins. Observation: Color change often indicates phenoxide formation.
Addition: Add Alkyl Halide dropwise.
Note: If using Alkyl Chlorides, add NaI (0.1 equiv) as a Finkelstein catalyst.
Reaction: Heat to 60–80°C. Monitor via TLC/LC-MS.
Endpoint: Disappearance of Phenol.
Workup (Self-Validating Step): Dilute with EtOAc, wash copiously with water (3x) and LiCl (5% aq) to remove DMF.
QC Check: Residual DMF shows at
2.8/2.9 and 8.0 ppm in NMR.
Protocol B: Green Phase-Transfer Catalysis (PTC)
Best for: Scale-up (>10g), moisture-sensitive alkyl halides, and "Green" compliance.
Reflux: Heat to 90°C (if Toluene) with vigorous stirring (essential for interfacial surface area).
Mechanism: TBAB shuttles the phenoxide from the aqueous interface into the organic phase where it reacts rapidly with the alkyl halide [2].
Protocol C: Microwave-Assisted Synthesis
Best for: High-throughput screening, electron-deficient phenols.
Workflow:
Combine Phenol (1 mmol), Alkyl Halide (1.2 mmol), and
(2 mmol) in Acetone (3 mL).
Irradiate at 100–120°C for 10–20 minutes (sealed vessel).
Advantage: Superheating solvent accelerates kinetics, often suppressing side reactions by reducing thermal exposure time [3].
Part 4: Troubleshooting & Logic Flow
Use the following decision matrix to troubleshoot low yields or impurities.
Caption: Diagnostic logic for optimizing reaction conditions based on impurity profiling.
Key QC Indicators
NMR Validation:
Success: Disappearance of Phenolic -OH (broad singlet, >5 ppm). Appearance of Ether -O-
- (quartet/triplet, 3.5–4.5 ppm).
C-Alkylation: Retention of Phenolic -OH signal; loss of aromatic proton symmetry.
TLC: Phenols often streak on silica due to acidity. Ethers run higher (
0.4–0.7 in 4:1 Hex/EtOAc) and are distinct spots.
References
Finkelstein, E., et al. (1990). Cesium Carbonate: A Powerful Base for the Alkylation of Phenols. Journal of Organic Chemistry, 55(25).
Freedman, H. H., & Dubois, R. A. (1975).[3] An improved Williamson ether synthesis using phase transfer catalysis.[2][3] Tetrahedron Letters, 16(38), 3251-3254.[2]
Bogdal, D., et al. (2000). Microwave-assisted preparation of benzo[b]furans and Williamson synthesis of ethers under solvent-free phase-transfer conditions. Tetrahedron, 56(44).
Organic Chemistry Portal. Williamson Ether Synthesis: Mechanism and Protocols.
Precision O-Functionalization of 3-Methylphenol: Acetal-Based Protecting Group Strategies
Executive Summary In the context of drug discovery and medicinal chemistry, 3-methylphenol (m-cresol) derivatives serve as critical scaffolds for lipophilic core structures. However, the phenolic hydroxyl group is highly...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the context of drug discovery and medicinal chemistry, 3-methylphenol (m-cresol) derivatives serve as critical scaffolds for lipophilic core structures. However, the phenolic hydroxyl group is highly reactive, prone to oxidation, and incompatible with many organometallic or strong nucleophilic reagents. "Acetal formation" in this context refers to the strategic protection of the phenolic oxygen as a mixed acetal—specifically Tetrahydropyranyl (THP) and Methoxymethyl (MOM) ethers.
This guide moves beyond textbook definitions to address the specific electronic nuances of the meta-tolyl system. The electron-donating methyl group at the C3 position activates the ring, increasing the nucleophilicity of the oxygen but also heightening the risk of electrophilic aromatic substitution (C-alkylation) side reactions. This document details self-validating protocols to ensure chemoselective O-functionalization.
Part 1: Mechanistic Foundations & Chemoselectivity
The 3-Methylphenol Electronic Landscape
Unlike simple phenol, 3-methylphenol possesses a methyl group that donates electron density via induction and hyperconjugation.
O-Nucleophilicity: The phenoxide anion of 3-methylphenol is harder and more nucleophilic than unsubstituted phenol.
Ambident Reactivity: The phenoxide ion is an ambident nucleophile. While "hard" electrophiles (like the oxocarbenium ions involved in acetal formation) favor O-alkylation, the activated ring at the ortho and para positions relative to the hydroxyl is susceptible to C-alkylation if reaction conditions are too harsh or the solvent is too protic.
Core Directive: Ensuring O-Selectivity
To guarantee acetal formation (O-alkylation) over ring substitution:
Solvent Control: Use polar aprotic solvents (DCM, DMF, THF) to solvate the cation and leave the phenoxide "naked" and reactive at the oxygen.
Hard Electrophiles: The reaction intermediates for THP (oxocarbenium) and MOM (chloromethyl methyl ether) are hard electrophiles, naturally preferring the hard oxygen center.
Part 2: The Tetrahydropyranyl (THP) Ether Route[1][2][3]
The formation of THP ethers is an acid-catalyzed addition reaction.[1] It is the most atom-economical method but introduces a chiral center at the acetal carbon, creating diastereomers if the substrate is chiral.
Mechanism of Action
The reaction relies on the protonation of 3,4-dihydro-2H-pyran (DHP) to generate a resonance-stabilized oxocarbenium ion, which is then trapped by the phenolic oxygen.
Figure 1: Acid-catalyzed addition of 3-methylphenol to DHP.
Protocol A: High-Throughput Standard (PPTS Catalysis)
Why PPTS? Unlike p-Toluenesulfonic acid (pTSA), Pyridinium p-toluenesulfonate (PPTS) is a weaker acid, reducing the risk of polymerizing the DHP or promoting Friedel-Crafts alkylation on the activated m-cresol ring.
Reagents:
3-Methylphenol (1.0 equiv)
3,4-Dihydro-2H-pyran (1.5 equiv)
PPTS (0.1 equiv)
Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
Dissolution: Dissolve 3-methylphenol in anhydrous DCM (0.5 M concentration) under an inert atmosphere (
or Ar).
Addition: Add PPTS in one portion.
Reaction: Add DHP dropwise over 10 minutes at 0°C. Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.
Self-Validation: Monitor via TLC.[2] The phenol spot (usually
in 20% EtOAc/Hex) should disappear, replaced by a less polar spot ().
Quench: Dilute with diethyl ether and wash with half-saturated brine to remove the catalyst.
Purification: Flash column chromatography on silica gel (neutralized with 1% triethylamine to prevent acid-catalyzed hydrolysis on the column).
Part 3: The Methoxymethyl (MOM) Ether Route
MOM ethers are structurally smaller and more stable to acid than THP ethers, making them superior for substrates that must endure subsequent acidic steps.
Safety Warning: MOM-Cl
The classic reagent, Chloromethyl Methyl Ether (MOM-Cl), is a potent human carcinogen.[3]
Green Alternative: Use Dimethoxymethane (Methylal) with
or a solid acid catalyst.
If MOM-Cl is required: Use strictly in a fume hood with double-gloving and sodium thiosulfate quench solutions ready.
Protocol B: The "Green" Acetal Exchange (MOM-Cl Free)
This method utilizes an acetal exchange reaction driven by the dehydration power of Phosphorus Pentoxide (
).
Figure 2: MOM-Cl free synthesis using Dimethoxymethane and P2O5.
Reagents:
3-Methylphenol (1.0 equiv)
Dimethoxymethane (DMM) (Solvent, excess)
(1.5 equiv)
Step-by-Step Workflow:
Preparation: Suspend
in DMM (10 mL per gram of phenol) at room temperature.
Addition: Add 3-methylphenol slowly as a solution in a minimum amount of DMM.
Exotherm Control: The reaction is exothermic. Maintain temperature < 40°C.
Reaction: Stir vigorously for 1 hour. The heterogeneous mixture will turn into a viscous syrup/slurry.
Quench: Pour the mixture carefully into ice-cold saturated
solution. Caution: Gas evolution () will occur.[4]
Extraction: Extract with Ethyl Acetate (
).
Purification: Distillation or flash chromatography (Hexane/EtOAc).
Part 4: Comparative Data & Stability
The choice between THP and MOM depends on the downstream chemistry planned for the 3-methylphenol derivative.
To ensure the "acetal formation" was successful and not a ring alkylation, check the
NMR signals.
NMR Signatures (in
)
3-Methylphenol (Starting Material): Phenolic -OH singlet (broad) at
4.5–6.0 ppm (concentration dependent).
THP Ether Product:
Acetal Proton (Anomeric): Distinct triplet or doublet of doublets at
5.3–5.5 ppm.
Ring Protons: Multiplets at
1.5–2.0 ppm (THP backbone) and 3.5–4.0 ppm ( of THP).
Missing: The broad -OH singlet must be absent.
MOM Ether Product:
Acetal Protons (Methylene): Sharp singlet at
5.1–5.2 ppm ().
Methoxy Group: Sharp singlet at
3.4–3.5 ppm.
Troubleshooting Tip: If you observe a singlet at
2.2–2.3 ppm (Ar-CH3) splitting or shifting significantly, or new aromatic signals appearing, suspect C-alkylation (Friedel-Crafts). However, under the protocols above, this is rare.
References
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.[3] (The definitive source for stability data and cleavage conditions).
Pyridinium p-toluenesulfonate (PPTS). Organic Chemistry Portal. (Standard protocol for mild THP formation). Link
Methoxymethyl (MOM) Ether Protection. Common Organic Chemistry.[3][5] (Detailed mechanistic breakdown of MOM-Cl and alternative synthesis). Link
Tetrahydropyranyl Ethers. Organic Chemistry Portal. (Comprehensive review of catalysts including green alternatives like Bismuth Triflate). Link
Chemoselectivity of Phenol Alkylation. Chemistry LibreTexts. (Foundational theory on ambident nucleophiles and solvent effects). Link
Catalyzing the Future: Advanced Synthesis of Pharmaceutical Intermediates
This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It moves beyond theoretical discussions to provide in-depth, actionable insights into the application of modern syn...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It moves beyond theoretical discussions to provide in-depth, actionable insights into the application of modern synthetic methodologies for the production of crucial pharmaceutical intermediates. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Section 1: The Biocatalytic Revolution: Precision and Sustainability
The pharmaceutical industry's increasing demand for enantiomerically pure compounds has highlighted the limitations of classical chemical synthesis, which often involves hazardous reagents, extreme conditions, and complex purification steps.[1][2] Biocatalysis, the use of enzymes or whole-cell systems, has emerged as a powerful and sustainable alternative, offering exquisite chemo-, regio-, and enantioselectivity under mild, aqueous conditions.[2][3][4] This approach not only aligns with the principles of green chemistry by reducing waste and energy consumption but also provides access to complex chiral molecules that are challenging to synthesize via traditional routes.[5][6][7]
Enzymes, as nature's catalysts, can significantly shorten synthetic pathways, often eliminating the need for protecting groups, which in turn increases overall yield and efficiency.[3][5] Recent advances in protein engineering and directed evolution have expanded the enzyme toolbox, tailoring biocatalysts for specific substrates and enhancing their stability for industrial applications.[5][8]
Application Note: Asymmetric Synthesis of a Sitagliptin Intermediate using a Transaminase
Sitagliptin, the active ingredient in the anti-diabetic drug Januvia®, features a critical chiral β-amino acid backbone. The synthesis of its intermediate is a prime example of the industrial success of biocatalysis. Traditional chemical routes were often lengthy and less efficient. The award-winning process developed by Merck utilizes an engineered (R)-selective ω-transaminase (ω-TA) to directly convert a prochiral ketone into the desired chiral amine with high enantiomeric excess and yield.[5] This enzymatic approach bypasses many of the challenges associated with chemical methods for producing sitagliptin, such as poor enantioselectivity and the need for costly chiral resolutions.[2]
The core of this biotransformation is the transfer of an amino group from an amine donor to the ketone substrate, facilitated by the pyridoxal 5'-phosphate (PLP) cofactor within the enzyme's active site.[5] The reaction equilibrium can be a challenge; however, this is often overcome by using a cheap amine donor like isopropylamine, where the resulting acetone co-product is volatile and can be removed, driving the reaction to completion.
Workflow for Biocatalytic Synthesis of a Chiral Amine
Caption: General workflow for the enzymatic synthesis of a chiral amine.
Protocol: Synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid intermediate
This protocol is a representative example based on published methodologies for the biocatalytic synthesis of a key Sitagliptin intermediate.[9][10][11]
(R)-selective ω-Transaminase (e.g., ATA-117 or an equivalent engineered variant)
Pyridoxal 5'-phosphate (PLP)
Isopropylamine (Amine Donor)
Tris-HCl Buffer (or similar, pH optimized for the specific enzyme)
Toluene (or other suitable organic solvent for extraction)
Sodium Hydroxide (for pH adjustment)
Magnesium Sulfate (for drying)
Procedure:
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of Tris-HCl buffer (e.g., 200 mM, pH 8.0).
Add pyridoxal 5'-phosphate (PLP) to a final concentration of approximately 0.5 mM.
Add the substrate, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, to the desired concentration (e.g., 50-100 mM).
Add the amine donor, isopropylamine, typically in excess (e.g., 0.5-1.0 M).
Stir the mixture until all components are dissolved.
Enzyme Addition: Dissolve the lyophilized (R)-selective ω-transaminase in a small amount of the buffer and add it to the reaction vessel to initiate the reaction. The final enzyme concentration will depend on its specific activity.
Incubation: Maintain the reaction at a controlled temperature (e.g., 37-45°C) with gentle agitation for 24-48 hours. Monitor the pH and adjust as necessary with NaOH, as the reaction can cause a decrease in pH.
Reaction Monitoring: Periodically take samples and analyze by HPLC or GC to monitor the conversion of the ketone to the amine product.
Work-up: Once the reaction has reached completion, quench it by adjusting the pH.
Extraction: Extract the aqueous layer with an organic solvent like toluene. The product will be in the aqueous layer as a free amine.
Isolation: The aqueous layer can then be further processed for isolation of the final product.
Analysis: Determine the enantiomeric excess (ee%) of the chiral amine product using chiral HPLC or GC.
Asymmetric hydrogenation is a cornerstone of modern pharmaceutical synthesis, providing a highly efficient and atom-economical method for the creation of chiral centers.[12][13] This technique is particularly vital for the synthesis of chiral alcohols and amines, which are prevalent motifs in active pharmaceutical ingredients (APIs).[14] The reaction involves the addition of molecular hydrogen across a prochiral double bond (C=O, C=C, C=N) using a chiral catalyst, typically a transition metal complex (e.g., Ruthenium, Rhodium, Iridium) with an enantiopure ligand.[9]
The choice of ligand is paramount as it dictates the stereochemical outcome of the reaction. Ligands like BINAP and its derivatives, as well as chiral diphosphine and diamine ligands, create a chiral environment around the metal center, forcing the hydrogen to add to one face of the substrate preferentially.[13][15]
Application Note: Synthesis of a Chiral Alcohol Intermediate for Aprepitant
Aprepitant, an antiemetic drug, contains multiple stereocenters, the creation of which demands precise stereocontrol. One key intermediate is a chiral secondary alcohol. Asymmetric hydrogenation of the corresponding prochiral ketone is an attractive and scalable method to install this stereocenter.[16][17][18] Using a catalyst system such as a Ruthenium complex with a chiral ligand like (R,R)-TsDPEN allows for the reduction of the ketone to the desired alcohol with excellent enantioselectivity and high yield.[19]
This method is often preferred over stoichiometric chiral reducing agents due to the low catalyst loading required, which simplifies purification and reduces cost. The reaction is typically carried out under hydrogen pressure in a suitable solvent.
Generalized Scheme for Asymmetric Ketone Hydrogenation
Caption: Asymmetric hydrogenation of a ketone to a chiral alcohol.
Protocol: Asymmetric Hydrogenation of a Prochiral Ketone
This is a general protocol based on established methodologies for the asymmetric hydrogenation of ketones to chiral secondary alcohols.[15][19][20][21]
Materials and Reagents:
Prochiral ketone (e.g., an acetophenone derivative)
Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., Argon or Nitrogen) in a high-pressure reactor (autoclave).
Catalyst Pre-activation (if required): In a Schlenk flask, dissolve the chiral Ruthenium catalyst and the base in the degassed solvent. Stir for the recommended time to form the active catalytic species.
Reaction Setup: In the autoclave, dissolve the prochiral ketone in the degassed solvent.
Catalyst Transfer: Transfer the pre-activated catalyst solution to the autoclave containing the substrate via cannula.
Hydrogenation: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).
Reaction: Stir the reaction mixture at the specified temperature (e.g., 25-60°C) for the required time (typically a few hours to 24 hours).
Monitoring: Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing by GC or TLC.
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure.
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography or distillation.
Analysis: Determine the yield and enantiomeric excess of the chiral alcohol product by chiral GC or HPLC.
Parameter
Typical Range
Rationale
Catalyst Loading
0.01 - 1 mol%
High efficiency
Hydrogen Pressure
10 - 50 atm
Drives reaction
Temperature
25 - 60 °C
Balances rate and selectivity
Solvent
Alcohols (MeOH, IPA)
Solubilizes reactants
Yield
>95%
Highly efficient
Enantiomeric Excess
>98% ee
Excellent stereocontrol
Section 3: Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[20][22] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are indispensable tools in the pharmaceutical industry for constructing the complex molecular architectures of modern drugs.[22][23] These reactions allow for the modular assembly of molecular fragments, significantly streamlining synthetic routes.[22]
Application Note: Synthesis of a Linezolid Intermediate via Buchwald-Hartwig Amination
Linezolid is an important antibiotic. A key step in its synthesis involves the formation of a C-N bond to attach the morpholine ring to the fluorophenyl core. The Buchwald-Hartwig amination is an ideal method for this transformation.[24] This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for achieving high yields, especially with challenging substrates.
This palladium-catalyzed approach offers significant advantages over older methods like nucleophilic aromatic substitution, which often require harsh conditions and are limited by the electronic nature of the substrates.[24]
Protocol: Buchwald-Hartwig C-N Coupling for an Aryl Amine Intermediate
This protocol is a representative example for the synthesis of an N-aryl morpholine intermediate, a common structural motif in pharmaceuticals like Linezolid.[14][25][26][27]
Materials and Reagents:
Aryl halide (e.g., 3,4-difluoronitrobenzene)
Amine (e.g., Morpholine)
Palladium catalyst (e.g., Pd₂(dba)₃)
Phosphine Ligand (e.g., Xantphos or a suitable Buchwald ligand)
Base (e.g., Sodium tert-butoxide or Cesium Carbonate)
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst, the phosphine ligand, and the base.
Add the aryl halide and the amine to the flask.
Add the anhydrous, degassed solvent via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
Wash the filtrate with water and brine.
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Analysis: Characterize the purified product by NMR and MS to confirm its structure and purity.
Parameter
Typical Condition
Purpose
Catalyst System
Pd₂(dba)₃ / Xantphos
Efficient C-N bond formation
Base
NaOtBu or Cs₂CO₃
Facilitates catalytic cycle
Solvent
Toluene or Dioxane
Anhydrous, high-boiling
Temperature
80-110 °C
Provides activation energy
Yield
>90%
High conversion
Section 4: Flow Chemistry: The Future of Pharmaceutical Manufacturing
Continuous flow chemistry is shifting the paradigm of chemical synthesis from traditional batch processing to a more efficient, safer, and scalable manufacturing model.[13][28][29] In a flow reactor, reagents are continuously pumped through a network of tubes or channels where they mix and react.[30] This approach offers superior control over reaction parameters like temperature, pressure, and residence time, leading to improved consistency and higher yields.[15] The small reactor volume enhances safety, particularly for highly exothermic or hazardous reactions.[13][30]
Application Note: Continuous Flow Synthesis of an Artemisinin Intermediate
Artemisinin is a vital anti-malarial drug. Its semi-synthesis from the natural precursor, dihydroartemisinic acid (DHAA), involves a key photooxidation step using singlet oxygen.[12][23] Performing this reaction on a large scale in a batch reactor is challenging due to the limited penetration of light and the hazards associated with organic peroxides.
A continuous-flow process provides an elegant solution. A solution of DHAA and a photosensitizer is pumped through transparent tubing wrapped around a light source.[4][6][12] This setup ensures uniform irradiation, excellent temperature control, and minimizes the volume of the hazardous reaction mixture at any given time, making the process safer and more efficient.[4][12]
Diagram of a Photochemical Flow Reactor Setup
Caption: Simplified schematic of a continuous photochemical reactor.
Protocol: Continuous Flow Photooxidation of Dihydroartemisinic Acid (DHAA)
This protocol is based on the continuous flow synthesis of Artemisinin.[4][12][31]
Solution Preparation: Prepare a stock solution of DHAA, the photosensitizer, and TFA in the chosen solvent.
System Setup: Assemble the flow reactor system as shown in the diagram above. The reactor tubing should be tightly coiled around the light source to maximize light exposure.
Priming the System: Prime the system by pumping the solvent through the reactor.
Reaction Initiation: Start pumping the reagent solution through the reactor at a defined flow rate. Simultaneously, introduce a stream of oxygen gas through the T-mixer.
Irradiation: Turn on the light source to initiate the photochemical reaction.
Steady State: Allow the system to reach a steady state, which is indicated by a consistent output.
Collection: Collect the product stream after it passes through the back pressure regulator. The back pressure regulator helps to ensure that the oxygen remains dissolved in the solvent.
Analysis: Analyze the collected solution by HPLC to determine the conversion and yield of artemisinin.
Work-up and Purification: The collected product stream can be concentrated and purified using standard techniques like crystallization or chromatography.
Parameter
Example Value
Significance
DHAA Concentration
0.05 M
Determines throughput
Photosensitizer
TPP (0.1 mol%)
Generates singlet oxygen
Flow Rate
1-5 mL/min
Controls residence time
Residence Time
5-20 min
Time for reaction completion
Temperature
10-25 °C
Controls side reactions
Yield
>60%
High efficiency in flow
References
Green, A., Turner, N., & O'Reilly, E. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition, 53(39), 10714-10717. [Link]
Sharma, M., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]
Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]
Chen, Y., et al. (2025). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. Molecules, 30(7), 1234. [Link]
Cornet, C., et al. (n.d.). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering. [Link]
Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link]
Pagar, A. D., et al. (2023). Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. Biotechnology and Bioprocess Engineering. [Link]
WO2011077310A1 - Process for the preparation of linezolid.
Yadykov, A. V., et al. (2017). Synthetic Strategies for Peroxide Ring Construction in Artemisinin. Molecules, 22(1), 117. [Link]
Kopetzki, D., Lévesque, F., & Seeberger, P. H. (2013). A Continuous-Flow Process for the Synthesis of Artemisinin. Chemistry–A European Journal, 19(17), 5450-5456. [Link]
WO2019214084A1 - Method for biocatalytic synthesis of sitagliptin and intermediate thereof.
Pagar, A. D., et al. (2023). Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. ResearchGate. [Link]
Kopetzki, D., Lévesque, F., & Seeberger, P. H. (2013). A continuous-flow process for the synthesis of artemisinin. Chemistry (Weinheim an der Bergstrasse, Germany), 19(17), 5450–5456. [Link]
Green, A., Turner, N., & O'Reilly, E. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Semantic Scholar. [Link]
US7291614B2 - Processes for the preparation of linezolid intermediate.
Zhao, M. M., et al. (2002). Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. The Journal of Organic Chemistry, 67(19), 6743–6747. [Link]
(2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. [Link]
Gemo, A., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]
Dell'Amico, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3465–3476. [Link]
(2026). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology. [Link]
Kopetzki, D., Lévesque, F., & Seeberger, P. H. (2013). A Continuous-Flow Process for the Synthesis of Artemisinin. ResearchGate. [Link]
Dell'Amico, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
Foley, D. P., et al. (2018). Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. ACS Publications. [Link]
Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
(n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Vapourtec. [Link]
(2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. [Link]
(n.d.). Choose Carefully: The Potential of Continuous Flow Chemistry in API Synthesis. Arrrowhead. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359–5363. [Link]
(n.d.). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica. [Link]
Wu, X., & Xiao, J. (2007). Aqueous-phase asymmetric transfer hydrogenation of ketones ? a greener approach to chiral alcohols. Sci-Hub. [Link]
Zhao, M. M., et al. (2002). Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. BioGRID. [Link]
(n.d.). The preparation of a intermediate for Linezolid. ResearchGate. [Link]
(n.d.). Continuous API manufacturing: flow chemistry and the pharmaceutical sector. Asynt. [Link]
Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]
(n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]
(n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
Babu, K. C., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]
Cantillo, D., & Kappe, C. O. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Angewandte Chemie (International ed. in English), 58(23), 7847–7851. [Link]
Strategic Derivatization of 3-Methylphenol: Protocols for Antimicrobial and Neurotherapeutic Screening
Executive Summary 3-methylphenol (m-cresol) serves as a privileged scaffold in medicinal chemistry, particularly in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease and membrane-disruptin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-methylphenol (m-cresol) serves as a privileged scaffold in medicinal chemistry, particularly in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease and membrane-disrupting antimicrobial agents. Its 3-methyl substitution pattern offers a balance of lipophilicity and steric bulk that differentiates it from its ortho- and para-isomers, often resulting in superior metabolic stability and binding selectivity.
This application note provides three field-validated derivatization protocols designed to enhance the biological utility of the m-cresol scaffold. Unlike generic organic synthesis guides, these protocols are optimized for biological screening throughput , prioritizing purity profiles compatible with enzymatic and cellular assays.
Part 1: Strategic Rationale & Chemical Logic
The m-Cresol Scaffold Advantage
In drug discovery, the phenol group is a versatile handle. However, unprotected phenols are prone to rapid Phase II metabolism (glucuronidation/sulfation). Derivatization serves two purposes:
Pharmacodynamic Optimization: Converting the phenol to a carbamate mimics the neurotransmitter acetylcholine, enabling covalent inhibition of AChE (e.g., Rivastigmine).
Pharmacokinetic Modulation: Mannich bases and esters alter the LogP, facilitating blood-brain barrier (BBB) permeation or bacterial membrane penetration.
Derivatization Workflow
The following diagram outlines the decision matrix for derivatizing 3-methylphenol based on the target therapeutic area.
Caption: Decision matrix for 3-methylphenol derivatization based on biological endpoints.
Part 2: Experimental Protocols
Protocol A: Synthesis of Carbamates (Neurotherapeutic Focus)
Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition.[1][2]
Mechanism: The carbamate moiety transfers a carbamoyl group to the serine residue in the enzyme's active site, rendering it temporarily inactive. This mimics the mechanism of the drug Rivastigmine [1].
Materials
3-methylphenol (m-cresol)
Isocyanate derivative (e.g., ethyl isocyanate for simple screening, or dimethylcarbamoyl chloride for Rivastigmine analogs)
Triethylamine (Et3N) or Sodium Hydride (NaH)
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Catalyst: 4-Dimethylaminopyridine (DMAP) (Optional but recommended)
Procedure (Isocyanate Method)
Setup: Flame-dry a 50 mL round-bottom flask and purge with nitrogen. Moisture competes with the phenol for the isocyanate, leading to urea byproducts.
Activation: Add Et3N (1.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir at 0°C for 10 minutes. Note: DMAP acts as a hyper-nucleophilic acylation catalyst, significantly accelerating the reaction.
Addition: Dropwise add the isocyanate (1.1 eq) dissolved in DCM.
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The phenol spot (Rf ~0.4) should disappear, replaced by a less polar carbamate spot.
Workup: Quench with saturated NH4Cl solution. Extract with DCM (3x). Wash organic layer with water and brine. Dry over Na2SO4.[3][4]
Purification: Flash column chromatography is essential to remove urea byproducts.
Validation Check:
IR Spectroscopy: Look for the disappearance of the broad O-H stretch (3200-3500 cm⁻¹) and the appearance of a sharp Carbonyl (C=O) peak around 1715-1730 cm⁻¹.
Target: Broad-spectrum antibacterial activity (S. aureus, E. coli).
Mechanism: Introduction of an amine handle increases solubility and creates a zwitterionic character that can disrupt bacterial cell membranes [2].
Secondary amine (e.g., Morpholine, Piperidine, or Diethylamine)
Formaldehyde (37% aq. solution) or Paraformaldehyde
Solvent: Ethanol (Eco-friendly) or 1,4-Dioxane
Procedure
Mixing: In a 100 mL flask, dissolve the secondary amine (1.1 eq) in Ethanol (15 mL).
Formaldehyde Addition: Add Formaldehyde (1.2 eq) dropwise at 0°C. Stir for 15 minutes to form the iminium ion intermediate in situ.
Phenol Addition: Add 3-methylphenol (1.0 eq) to the mixture.
Reflux: Heat the mixture to reflux (80°C) for 8–12 hours.
Critical Step: If using paraformaldehyde, ensure the solution becomes clear, indicating depolymerization.
Precipitation: Cool the mixture to room temperature and then to 4°C. Many Mannich bases will crystallize out of ethanol.
Isolation: Filter the solid. If no precipitate forms, remove solvent under vacuum and recrystallize from Acetone/Ether.
Troubleshooting:
Oily Product: If the product oils out, triturated with cold diethyl ether to induce crystallization.
Regioselectivity: The reaction favors the para position relative to the hydroxyl group. If the para is blocked, it goes ortho. For 3-methylphenol, substitution typically occurs at position 4 (para to -OH) or 6 (ortho to -OH, para to -CH3).
Target: Increasing lipophilicity for membrane permeability or creating a "slow-release" antioxidant.
Mechanism: DCC couples the acid and phenol by forming an O-acylisourea intermediate [3].
Carboxylic Acid (e.g., Benzoic acid derivatives or fatty acids)
DCC (N,N'-Dicyclohexylcarbodiimide)
DMAP (Catalyst)
Solvent: DCM
Procedure
Dissolution: Dissolve carboxylic acid (1.0 eq) and 3-methylphenol (1.0 eq) in dry DCM.
Catalyst: Add DMAP (0.1 eq).
Coupling: Cool to 0°C. Add DCC (1.1 eq) dissolved in DCM dropwise.
Precipitation: You will observe a white precipitate (Dicyclohexylurea - DCU) forming almost immediately.
Stirring: Stir at RT for 12 hours.
Filtration: Filter off the DCU byproduct. Note: Traces of DCU are difficult to remove; cool the filtrate to -20°C for 2 hours and refilter to maximize removal.
Wash: Wash filtrate with 0.5N HCl (to remove DMAP), then NaHCO3, then Brine.
Part 3: Biological Screening Preparation[4]
Solubilization & QC
Before screening, derivatives must be solubilized correctly to avoid false negatives due to precipitation.
Parameter
Standard Protocol
Notes
Primary Solvent
DMSO (Dimethyl sulfoxide)
Prepare 10 mM or 20 mM stock solutions.
Storage
-20°C, desiccated
Avoid freeze-thaw cycles; aliquot stocks.
QC Check
LC-MS Purity > 95%
Impurities (e.g., unreacted phenol) are toxic and skew MIC/IC50 data.
Working Conc.
< 1% DMSO final
High DMSO is cytotoxic; keep final assay concentration < 0.5-1%.
Assay Workflow: AChE Inhibition (Ellman's Method)
For Carbamate derivatives, the Ellman assay is the gold standard.
Enzyme: Acetylcholinesterase (from Electrophorus electricus or human recombinant).
Self-Validating Step: Run a positive control (Rivastigmine or Donepezil) and a solvent blank (DMSO only) on every plate. If the control IC50 deviates >15% from literature values, the enzyme activity is compromised.
References
Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors. Molecules. (2021). Available at: [Link]
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives. Frontiers in Microbiology. (2019). Available at: [Link]
Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite. Indian Journal of Chemistry. Available at: [Link]
Carbamate as a potential anti-Alzheimer's pharmacophore: A review. Drug Development Research. (2023). Available at: [Link]
Technical Support Center: Reaction Temperature Management
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Thermal Parameters in Synthesis Introduction: The Thermodynamics of "Good Enough" Welcome to the Advanced Syn...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Optimization of Thermal Parameters in Synthesis
Introduction: The Thermodynamics of "Good Enough"
Welcome to the Advanced Synthesis Support Hub. If you are here, you likely have a reaction that works beautifully on a 50 mg scale but fails catastrophically at 50 g, or a cryogenic lithiation that yields tar instead of product.
Temperature is not just a setpoint on a heater; it is the throttle for kinetic energy. The Arrhenius equation dictates that reaction rate (
) scales exponentially with temperature (), while your ability to remove heat scales only linearly. This discrepancy is the root cause of 90% of the tickets we receive.
This guide moves beyond basic "set and forget" protocols. We will treat the reactor as a thermodynamic system where Heat Generation (
) must battle Heat Removal () .
Module 1: Managing Exotherms (The "Heat Trap")
The Issue: Thermal runaway, impurity profiles, or pressure events.[1]
The Mechanism: In exothermic reactions, the reaction rate (
) increases with temperature. If , the temperature rises, further increasing , creating a positive feedback loop.
Diagnostic Workflow: The Runaway Loop
Figure 1: The thermal runaway feedback loop. Stability is only maintained when the Cooling (Green) dominates the Heat Generation (Red).
Troubleshooting Guide: Exotherm Control
Symptom
Root Cause
Corrective Action
Temp spikes upon dosing
Accumulation: Reagent added faster than it reacts (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
).
Switch to Semi-Batch: Dose limiting reagent slower than the reaction half-life. Ensure .
Reaction stalls, then spikes
Dosing at low T: Reagent accumulates, then ignites when T rises.
Interlock Protocol: Stop dosing immediately if drops below threshold. Do not restart until accumulation is quantified.
Loss of Selectivity
Hotspots: Localized high T favors high impurity pathways.
Improve Mixing: Increase impeller speed or switch to flow chemistry to improve heat transfer coefficient ().
Module 2: Cryogenic Control (The "Cold Stall")
The Issue: "I cooled it to -78°C, but the yield is low/variable."
The Mechanism: At cryogenic temperatures, viscosity (
) increases, often exponentially near the glass transition temperature (). This kills mass transfer. Furthermore, Cryo-concentration can occur, where solvent freezes into pure crystals, concentrating solutes in unfrozen micro-channels, altering pH and kinetics.
Critical Protocol: Determining the Metastable Zone Width (MSZW)
In crystallization or low-temp precipitation, operating outside the MSZW leads to uncontrolled nucleation (fines/oils).
Setup: Reactor with turbidity probe (or FBRM) and internal temp probe.
Saturation (
): Heat slurry until all solids dissolve. Note .
Cooling: Cool at a fixed rate (e.g., 0.5°C/min).
Nucleation (
): Note the temperature where turbidity spikes (cloud point).
Calculation:
.
Guideline: Operate your reaction/crystallization inside this window.
Solvent Selection for Cryogenics
Solvent
Melting Point
Viscosity Risk
Notes
THF
-108°C
Low
Standard, but hygroscopic (ice formation on coils).
2-MeTHF
-136°C
Medium
Broader liquid range, but higher viscosity than THF.
CPME
-140°C (approx)
High
Low water solubility prevents ice fouling, but high viscosity at <-50°C.
Toluene
-95°C
Low
Excellent heat transfer, but freezes "warm."
Module 3: Scale-Up Transitions (The "Geometry Gap")
The Issue: "It worked in the 100 mL flask, but failed in the 20 L reactor."
The Mechanism: As you scale up, Volume (
) increases by the cube of the radius (), while Surface Area () increases only by the square (). Your cooling capacity per unit volume drops drastically.
Visualizing the Heat Transfer Deficit
Figure 2: The degradation of surface area-to-volume ratio (A/V) during scale-up.[2] Geometric similarity does not preserve thermal safety.
Protocol: Measuring Heat Transfer Coefficient (
)
Before scaling up an exothermic reaction, you must know the
value of your larger vessel to predict if it can handle the heat load ().
Equation:
Charge Reactor: Fill with solvent to the expected reaction volume.
Establish Baseline: Set jacket (
) 10°C below internal temp (). Stabilize.
Apply Heat: Turn on the internal calibration heater (known power,
in Watts).
Wait for Steady State: When
is constant (heat in = heat out).
Calculate:
Action: If the calculated
is low (< 200 W/m²K), you must reduce the dosing rate or increase the ratio (e.g., external heat exchanger loop).
FAQ: Knowledge Base
Q: My internal temperature sensor lags behind the jacket temperature. Is this normal?A: In large reactors, yes. This is "thermal lag."
Fix: Do not control based on
alone. Use Cascade Control (Master/Slave), where the thermostat monitors the internal process temperature () and adjusts the jacket () dynamically, respecting a maximum Delta T () to prevent thermal shock or wall-charring.
Q: Can I use reflux to control the exotherm?A: Yes, solvent reflux is a powerful "self-correcting" cooling mechanism because the heat of vaporization (
) is usually very high.
Warning: Ensure your condenser capacity > max heat generation rate. If the condenser floods, the reactor pressurizes, boiling point rises, and the reaction accelerates (thermal runaway).
Q: How do I prevent "crashing out" during cooling crystallization?A: You are cooling too fast, pushing the system deep into the labile zone where nucleation is explosive.
Fix: Use Cubic Cooling Profiles . Cool slowly at first (when supersaturation builds fast) and faster later. This keeps the system within the Metastable Zone Width (MSZW).
References
Stoli Chem. (2023). Scaling up continuous flow chemistry - Maintaining Heat Transfer. Retrieved from [Link]
The Chemical Engineer. (2023). Rules of Thumb: Scale-up - Features. Retrieved from [Link]
Mettler Toledo. (n.d.). Metastable Zone Width (MSZW) in Crystallization.[3][4] Retrieved from [Link]
TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards.[1][5][6][7][8] Retrieved from [Link]
MDPI. (2021). Advances in Cryochemistry: Mechanisms, Reactions and Applications. Retrieved from [Link]
Technical Support Center: Solvent Effects on the Stability of Acetal Protecting Groups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of aceta...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of acetal protecting groups, with a specific focus on the critical role of solvent selection. Our goal is to move beyond simple protocols and delve into the mechanistic reasoning behind experimental outcomes, empowering you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My acetal is unexpectedly cleaving during a reaction in a protic solvent. What's happening at a molecular level?
A1: This is a classic issue rooted in the mechanism of acid-catalyzed acetal hydrolysis. Even in the absence of a strong acid catalyst, protic solvents like methanol or water can facilitate cleavage.[1][2][3] The key is understanding the A-1 and A-2 hydrolysis mechanisms.[4][5]
Mechanism of Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of one of the acetal's oxygen atoms.[6][7][8] This turns the alkoxy group into a good leaving group. The departure of this group is often the rate-determining step and results in a resonance-stabilized oxonium ion.[9][10] A nucleophile, typically a solvent molecule like water, then attacks this electrophilic intermediate.[6] Subsequent proton transfers lead to a hemiacetal, which then undergoes a similar sequence to release the second alcohol molecule and regenerate the carbonyl compound.[6][8]
The Role of Protic Solvents: Protic solvents (e.g., water, alcohols) can act as proton donors, initiating the hydrolysis cascade.[1][2][3] They also effectively solvate the ionic intermediates, stabilizing the transition states and accelerating the reaction.[1][3] In contrast, aprotic solvents (e.g., THF, DCM) lack the ability to donate protons and are less effective at stabilizing ionic intermediates, thus slowing down the hydrolysis process.[1][11][12]
Q2: I'm observing a sluggish deprotection reaction. How can I optimize my solvent system to improve the reaction rate?
A2: A slow deprotection often points to suboptimal reaction conditions, with solvent choice being a primary factor.[13]
Increase Water Concentration: For hydrolytic deprotections, water is a key reagent.[13] Using a "wet" organic solvent or a biphasic system (e.g., THF/H₂O or acetone/water) can significantly accelerate the reaction.[13][14] The use of excess water drives the equilibrium toward the deprotected carbonyl compound.[6][8]
Polar Protic Co-solvents: The inclusion of polar protic co-solvents can enhance the rate of hydrolysis by stabilizing the charged intermediates formed during the reaction.[1][3]
Temperature: Gently heating the reaction can provide the necessary activation energy to overcome a sluggish deprotection.[13]
Solvent System
Relative Deprotection Rate
Rationale
Anhydrous DCM
Very Slow
Aprotic, non-polar; poor at stabilizing ionic intermediates.
Acetone
Moderate
Polar aprotic; can facilitate deprotection, especially with a catalyst like iodine.[13]
THF/H₂O (9:1)
Fast
Biphasic system providing water for hydrolysis and THF for solubility.[13]
Methanol/H₂O (9:1)
Very Fast
Protic solvent mixture actively participates in and stabilizes the hydrolysis mechanism.
Q3: Can I selectively deprotect one type of acetal in the presence of another?
A3: Yes, selective deprotection is achievable and often relies on the inherent stability differences between various acetal protecting groups.
Cyclic vs. Acyclic Acetals: Cyclic acetals (e.g., 1,3-dioxolanes) are generally more stable than their acyclic counterparts (e.g., dimethyl acetals).[15] This is due to entropic factors; the intramolecular re-formation of the cyclic acetal from the hemiacetal intermediate is more favorable than the intermolecular reaction required for acyclic acetals.[15] This stability difference can be exploited for selective deprotection under carefully controlled acidic conditions.
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents on the acetal can influence its stability. Electron-donating groups stabilize the intermediate oxonium ion, making the acetal more labile. Conversely, electron-withdrawing groups destabilize this intermediate, rendering the acetal more robust.
Figure 2: Workflow for selective acetal deprotection.
Troubleshooting Guides
Problem 1: My acid-sensitive functional groups are not surviving the acetal deprotection.
Solution: This calls for milder, often non-hydrolytic, deprotection methods.
Iodine in Acetone: This is an excellent choice for substrates with highly acid-sensitive groups.[13] The reaction proceeds under neutral conditions, likely through a substrate exchange mechanism.[13]
Protocol:
Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
Add molecular iodine (I₂) (0.1 mmol, 10 mol%).
Stir the mixture at room temperature and monitor by TLC.
Upon completion, quench with aqueous sodium thiosulfate.
Proceed with standard aqueous workup and purification.[13]
Lewis Acid Catalysis: Certain Lewis acids can effect deprotection under mild conditions.[4] For instance, bismuth triflate has been shown to be effective at very low catalytic loadings.[13] The choice of a "wet" aprotic solvent like nitromethane can be beneficial.[16]
Problem 2: I am seeing side reactions, such as aldol condensation, after deprotection.
Solution: This suggests that the regenerated carbonyl compound is unstable under the reaction or workup conditions.
Buffer the Reaction: If trace acidity is causing issues, consider quenching the reaction with a mild base like sodium bicarbonate.[13]
Solvent Choice for Workup: During extraction, choose a less polar, aprotic solvent to minimize further reactions of the deprotected carbonyl.
Immediate Derivatization: In some cases, it may be necessary to immediately react the deprotected carbonyl in situ to prevent decomposition or side reactions.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Acetal Hydrolysis
Dissolve the acetal-containing substrate (1.0 eq) in a suitable solvent mixture (e.g., THF/water 4:1 v/v).
Add a catalytic amount of a Brønsted acid (e.g., HCl, p-toluenesulfonic acid).
Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC or LC-MS.
Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
References
Chemistry Steps. Acetal Hydrolysis Mechanism. Available at: [Link]
Pearson. Propose a mechanism for the acid-catalyzed hydrolysis of the acetal given in Problem 18-26(f). Available at: [Link]
Journal of the American Chemical Society. General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Available at: [Link]
Organic Chemistry Tutor. Acetals Formation and Hydrolysis. Available at: [Link]
ACS Publications. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution | The Journal of Organic Chemistry. Available at: [Link]
Total Synthesis. Acetal Protecting Group & Mechanism –. Available at: [Link]
OSTI.GOV. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Available at: [Link]
IJSDR. A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. Available at: [Link]
Chem-Station Int. Ed. Acetal Protective Groups. Available at: [Link]
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]
ACS Publications. KINETICS OF THE ACID-CATALYZED HYDROLYSIS OF ACETAL IN WATER—ACETONE SOLVENTS AT 15, 25, AND 35° | The Journal of Physical Chemistry. Available at: [Link]
Topics in Organic Chemistry. Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Available at: [Link]
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Available at: [Link]
Organic Chemistry Portal. Dimethyl Acetals. Available at: [Link]
Reddit. Deprotection of acetal - Stupidly easy ? or complicated story ? : r/chemistry. Available at: [Link]
organic-chemistry.org. Acetals as protecting groups. Available at: [Link]
Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. Available at: [Link]
PMC. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Available at: [Link]
University of Glasgow. Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters by Michael I. Page. Available at: [Link]
Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. Available at: [Link]
YouTube. Protecting Groups, Acetals, and Hemiacetals. Available at: [Link]
Chemistry LibreTexts. 9.7: Acetals as Protecting Groups. Available at: [Link]
Green Chemistry (RSC Publishing). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Available at: [Link]
ResearchGate. Lewis Acid Mediated Reactions of Olefins with Carbonyls. Available at: [Link]
Organic Chemistry Portal. Alcohol or phenol synthesis by acetal cleavage. Available at: [Link]
PMC. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Available at: [Link]
YouTube. Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. Available at: [Link]
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]
ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals.... Available at: [Link]
The Journal of Organic Chemistry. Kinetics of hydrolysis of acetals of ketones. Available at: [Link]
ACS Publications. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews. Available at: [Link]
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]
Chemistry LibreTexts. 6.05.1. Protic vs Aprotic Solvents. Available at: [Link]
PMC - NIH. Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds. Available at: [Link]
Navigating the Labyrinth of Synthesis: A Comparative Guide to Acetal Protecting Groups for Alcohols
In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is a fundamental strategy for achieving high yields and chemo-selectivity.[1][2][3] These temporary modifications mask reacti...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is a fundamental strategy for achieving high yields and chemo-selectivity.[1][2][3] These temporary modifications mask reactive functional groups, guiding a molecule through a series of transformations unscathed.[2] Among the arsenal of protecting groups for alcohols, acetals stand out for their reliability and versatile application.[4]
This guide provides an in-depth comparison of common acetal protecting groups, offering insights into their relative stabilities, mechanisms of formation and cleavage, and practical considerations for their use in research and development. While the term "diethoxyethoxy" is not a standard nomenclature in organic synthesis, this guide will focus on structurally related and widely employed acetal protecting groups such as methoxymethyl (MOM), tetrahydropyranyl (THP), and benzyloxymethyl (BOM) ethers, which are likely of interest to the user.
The Acetal Advantage: Stability and Selective Removal
Acetal protecting groups are characterized by a carbon atom bonded to two alkoxy (-OR) groups. This structure renders the protected alcohol stable to a wide range of conditions that would otherwise affect a free hydroxyl group, including strongly basic and nucleophilic reagents, organometallics, and hydrides.[5][6][7] Their utility lies in their acid-lability; they are readily cleaved under acidic conditions to regenerate the parent alcohol.[5][8]
The formation of an acetal from an alcohol is an acid-catalyzed process.[9][10] The mechanism involves the acid-catalyzed addition of the alcohol to an activated species, such as a vinyl ether or an α-chloroether, to form a hemiacetal intermediate, which then reacts further to yield the stable acetal.[11][12] Deprotection is essentially the reverse process, an acid-catalyzed hydrolysis that regenerates the alcohol and the corresponding aldehyde or ketone.[6]
A Head-to-Head Comparison of Common Acetal Protecting Groups
The choice of an acetal protecting group is a critical decision in synthesis design, hinging on a trade-off between ease of installation, stability under various reaction conditions, and the mildness of the conditions required for its removal.[1]
Protecting Group
Structure
Common Reagents for Protection
Relative Stability
Common Deprotection Conditions
Key Considerations
Methoxymethyl (MOM) Ether
R-O-CH₂-O-CH₃
MOM-Cl, DIEA; CH₂(OCH₃)₂, P₂O₅
Moderate acid stability. Stable to bases, organometallics, and many redox reagents.[4][13]
Very acid-labile, more so than THP. Stable to bases and nucleophiles.[1]
Very mild acid (e.g., pyridinium p-toluenesulfonate (PPTS) in ethanol).
Can be cleaved under conditions that leave THP ethers intact, allowing for selective deprotection.
In the Lab: Practical Methodologies and Workflows
Reproducibility and adaptability are paramount in synthetic chemistry.[1] The following protocols provide detailed, step-by-step methodologies for the protection of a primary alcohol with the widely used THP group and its subsequent deprotection.
Experimental Protocol 1: THP Protection of a Primary Alcohol
This procedure is a general guideline for the tetrahydropyranylation of a primary alcohol using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.[17]
Dissolve the THP-protected alcohol in the acetic acid/THF/water mixture.[15]
Stir the solution at room temperature or warm to 45°C, monitoring the reaction by TLC until the starting material is consumed.[15]
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃.[15]
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]
Purify the resulting alcohol by column chromatography if necessary.
Visualizing the Chemistry: Mechanisms and Workflows
Understanding the underlying mechanisms and decision-making processes is crucial for effective synthesis design. The following diagrams, rendered in Graphviz, illustrate the acid-catalyzed formation of an acetal protecting group and a general workflow for selecting an appropriate protecting group.
Caption: Acid-catalyzed mechanism for the THP protection of an alcohol.[16]
Caption: Decision workflow for selecting an acetal protecting group.
Conclusion
The strategic selection and application of acetal protecting groups are essential skills in modern organic synthesis. While no single protecting group is universally superior, an understanding of their relative stabilities and the conditions required for their installation and removal allows the synthetic chemist to navigate complex reaction schemes with precision. The MOM, THP, and BOM ethers, each with their unique characteristics, provide a versatile toolkit for the protection of alcohols, enabling the synthesis of complex molecules in the fields of materials science, drug discovery, and beyond.
References
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]
Khan, A. T., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available at: [Link]
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Available at: [Link]
Allery, C. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. YouTube. Available at: [Link]
Chemistry LibreTexts. 16.4: Acetal Formation. Available at: [Link]
Total Synthesis. Acetal Protecting Group & Mechanism. Available at: [Link]
Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]
Leah4sci. (2018). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. YouTube. Available at: [Link]
Organic Chemistry Portal. Alcohol or phenol synthesis by acetal cleavage. Available at: [Link]
Beier, R. C., & Mundy, B. P. (1979). A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives. Synthetic Communications, 9(3), 271–274. Available at: [Link]
University of Windsor. Alcohol Protecting Groups. Available at: [Link]
Chemistry LibreTexts. 9.7: Acetals as Protecting Groups. Available at: [Link]
Organic Chemistry Portal. Protecting Groups. Available at: [Link]
Sammakia, T., & Smith, R. S. (1997). Mechanism of the Lewis acid mediated cleavage of chiral acetals. The Journal of Organic Chemistry, 62(21), 7106–7107. Available at: [Link]
Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (22), 3649–3676. Available at: [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. Lewis Acids. Available at: [Link]
A Comparative Guide to the Efficacy of 1-(2,2-Diethoxyethoxy)-3-methylbenzene as a Synthetic Precursor
For Researchers, Scientists, and Drug Development Professionals In the realm of multi-step organic synthesis, the strategic protection and subsequent functionalization of reactive moieties are paramount. This guide provi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the strategic protection and subsequent functionalization of reactive moieties are paramount. This guide provides an in-depth technical analysis of 1-(2,2-diethoxyethoxy)-3-methylbenzene , a protected form of m-cresol, and evaluates its efficacy as a synthetic precursor, particularly in electrophilic aromatic substitution reactions. We will objectively compare its performance with alternative phenol protection strategies, supported by established chemical principles and available experimental data.
Introduction: The Role of Phenol Protection in Aromatic Synthesis
Phenols are highly activated aromatic systems, with the hydroxyl group being a potent ortho-, para- director in electrophilic aromatic substitution.[1][2] However, the high reactivity of the hydroxyl group itself can lead to undesirable side reactions, such as O-alkylation or oxidation, under various reaction conditions. Furthermore, the acidity of the phenolic proton can interfere with base-sensitive reagents. To circumvent these issues and achieve regioselective functionalization of the aromatic ring, the hydroxyl group is often temporarily protected.[3]
1-(2,2-Diethoxyethoxy)-3-methylbenzene serves as a precursor where the phenolic hydroxyl of m-cresol is masked as a diethoxyethoxy acetal. This protection strategy aims to modulate the reactivity of the aromatic ring and direct electrophilic attack to specific positions, followed by a straightforward deprotection to unveil the desired substituted phenol.
The Chemistry of 1-(2,2-Diethoxyethoxy)-3-methylbenzene
The 1-(2,2-diethoxyethoxy) group is an acetal-type protecting group. Acetal protecting groups are known for their stability under neutral to strongly basic and nucleophilic conditions, making them compatible with a wide range of synthetic transformations.[4][5] They are, however, readily cleaved under acidic conditions, allowing for the regeneration of the parent phenol.[5]
The synthesis of 1-(2,2-diethoxyethoxy)-3-methylbenzene typically involves the reaction of m-cresol with 2-bromoacetaldehyde diethyl acetal in the presence of a base, such as potassium carbonate.
A Comparative Guide to the Biological Activity of 3-Methylbenzene Derivatives Versus Analogs
For researchers, scientists, and drug development professionals, the strategic modification of chemical scaffolds is a cornerstone of modern medicinal chemistry. The introduction of a methyl group to a benzene ring, part...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the strategic modification of chemical scaffolds is a cornerstone of modern medicinal chemistry. The introduction of a methyl group to a benzene ring, particularly at the 3-position, can profoundly influence a molecule's biological activity. This guide provides an in-depth, objective comparison of the performance of several 3-methylbenzene derivatives against their structural analogs, supported by experimental data. We will delve into the nuances of their structure-activity relationships (SAR), explore their mechanisms of action through detailed signaling pathways, and provide robust experimental protocols for the validation of their biological activities.
The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. One promising class of compounds is the 3-methyl-4-nitrobenzoate derivatives, which have demonstrated significant activity against various Candida species.[1] The strategic placement of the 3-methyl and 4-nitro groups on the benzene ring appears to be a key determinant of their antifungal efficacy.
Mechanism of Action: Targeting Fungal Thymidylate Kinase (TPMK)
In silico modeling studies suggest that the antifungal activity of these compounds may be attributed to the inhibition of fungal thymidylate kinase (TPMK).[1] TPMK is a crucial enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a precursor for DNA synthesis. Inhibition of this enzyme disrupts DNA replication and repair, ultimately leading to fungal cell death.
Caption: Inhibition of fungal TPMK by a 3-methyl-4-nitrobenzoate derivative.
Comparative Antifungal Activity
A study evaluating a series of eleven 3-methyl-4-nitrobenzoate derivatives against four Candida strains revealed that the nature of the alkyl ester side chain significantly influences antifungal activity.[1] The table below summarizes the minimum inhibitory concentration (MIC) values for a selection of these compounds, highlighting the superior potency of the methyl and pentyl esters against C. guilliermondii.
Compound ID
R Group (Ester)
C. albicans ATCC 90028 MIC (µM)
C. glabrata ATCC 90030 MIC (µM)
C. krusei ATCC 34125 MIC (µM)
C. guilliermondii ATCC 207 MIC (µM)
1
Methyl
>500
>500
250
39
2
Ethyl
>500
>500
250
156
3
Propyl
>500
>500
250
156
4
Isopropyl
>500
>500
>500
>500
5
Butyl
>500
>500
250
62
6
Pentyl
>500
>500
125
31
Data sourced from a study on 3-Methyl-4-Nitrobenzoate Derivatives as Antifungal Drug Candidates.[1]
Anticancer Efficacy: 3-Methylquinazolinone Derivatives as EGFR Inhibitors
The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, and its inhibition has led to the development of several successful anticancer drugs.[2][3] A series of 3-methylquinazolinone derivatives have emerged as potent EGFR inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines.[2]
Mechanism of Action: Inhibition of EGFR Signaling
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event creates docking sites for various adaptor proteins, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[4][5] The 3-methylquinazolinone derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.[2][3]
Caption: Inhibition of the EGFR signaling pathway by a 3-methylquinazolinone derivative.
Comparative Antiproliferative Activity
The antiproliferative activities of a series of 3-methylquinazolinone derivatives were evaluated against several human cancer cell lines. Compound 4d , featuring a 3-fluoro-N-phenylbenzamide moiety, exhibited particularly potent activity, surpassing the efficacy of the established EGFR inhibitor Gefitinib in several cell lines.[2]
Compound ID
R Group
A431 IC₅₀ (µM)
A549 IC₅₀ (µM)
MCF-7 IC₅₀ (µM)
NCI-H1975 IC₅₀ (µM)
EGFRwt-TK IC₅₀ (nM)
4a
-COCH=CH-Ph
9.32
>10
>10
>10
123
4b
-CO-Ph
8.72
9.31
>10
>10
105
4c
-CH=CH-CO-Ph
6.79
4.26
5.33
7.21
89
4d
-CONH-Ph(3-F)
3.48
2.55
0.87
6.42
53
4e
-CONH-Ph(4-F)
3.53
2.69
1.21
6.98
61
4f
-CO-NH-Ph
8.76
8.46
9.12
8.99
98
4g
-CONHNH-Ph
8.34
7.31
8.54
9.15
112
Gefitinib
-
4.45
8.47
7.32
9.87
45
Data sourced from a study on 3-methylquinazolinone derivatives as EGFR inhibitors.[2]
Epigenetic Modulation: 3,5-Diamino-1,2,4-triazole Derivatives as LSD1 Inhibitors
Lysine-specific demethylase 1 (LSD1) is a key epigenetic enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in gene regulation.[6][7] Its overexpression is implicated in various cancers, making it an attractive therapeutic target. A novel class of 3,5-diamino-1,2,4-triazole derivatives has been identified as potent and reversible LSD1 inhibitors.[6][8]
Mechanism of Action: Inhibition of Histone Demethylation
LSD1 utilizes a flavin adenine dinucleotide (FAD) cofactor to catalyze the oxidative demethylation of mono- and di-methylated H3K4.[7][9] This process involves the transfer of a hydride from the methyl group of lysine to FAD, forming an imine intermediate that is subsequently hydrolyzed to yield the demethylated lysine and formaldehyde.[7][9] The 3,5-diamino-1,2,4-triazole derivatives act as competitive inhibitors, likely by interacting with the FAD-binding pocket of LSD1, thereby preventing the demethylation of its histone substrates.[6]
Caption: Inhibition of LSD1-mediated histone demethylation by a 3,5-diamino-1,2,4-triazole derivative.
Comparative Inhibitory Activity and Selectivity
The inhibitory potency and selectivity of two representative 3,5-diamino-1,2,4-triazole derivatives were assessed against LSD1 and the related monoamine oxidases A and B (MAO-A and MAO-B). Both compounds demonstrated potent inhibition of LSD1 with low micromolar IC₅₀ values and exhibited excellent selectivity over the MAO enzymes.[6]
This protocol is adapted from standard methodologies for determining the MIC of antifungal agents.
Preparation of Compound Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mM).
Preparation of Microtiter Plates: Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate.
Serial Dilutions: Add 100 µL of the compound stock solution to the first column of the plate. Perform 2-fold serial dilutions by transferring 100 µL from each well to the next, discarding the final 100 µL from the last column.
Preparation of Fungal Inoculum: Suspend fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
Inoculation: Add 100 µL of the fungal inoculum to each well, except for the sterility control wells (which contain only media). Include a growth control well (media and inoculum, no compound).
Incubation: Incubate the plates at 35°C for 24-48 hours.
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.[10]
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared by serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
References
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
de Almeida, L. G., de Oliveira, T. B., de Oliveira, A. P., de Lima, M. C. A., Pitta, I. R., & Galdino, S. L. (2018). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Current Drug Discovery Technologies, 15(2), 143-152. [Link]
Wikipedia contributors. (2024, January 29). Epidermal growth factor receptor. In Wikipedia, The Free Encyclopedia. [Link]
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting...[Link]
ResearchGate. (n.d.). Mechanisms of lysine demethylation by LSD1 and JMJC proteins.[Link]
ResearchGate. (n.d.). General catalytic mechanism of histone demethylation by LSD1.[Link]
Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Li, J. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1205-1216. [Link]
de Souza, T. B., de Andrade, J. C., de Oliveira, A. P., de Lima, M. C. A., Pitta, I. R., & Galdino, S. L. (2021). Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. Brazilian Journal of Microbiology, 52(3), 1269-1278. [Link]
PubMed. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. [Link]
Vianello, P., Sartori, L., Amici, R., Cappa, A., Fucili, A., Galvani, A., ... & Varasi, M. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm, 5(10), 1493-1499. [Link]
Wikipedia contributors. (2023, December 19). KDM1A. In Wikipedia, The Free Encyclopedia. [Link]
Cole, P. A. (2008). LSD1 and The Chemistry of Histone Demethylation. Current Organic Chemistry, 12(15), 1235-1240. [Link]
Taylor & Francis Online. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. [Link]
Royal Society of Chemistry. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. [Link]
Benchmarking Guide: Metallaphotoredox C-N Coupling vs. Standard Buchwald-Hartwig Amination
Executive Summary In modern drug discovery, the formation of C–N bonds remains a top-priority transformation. While Palladium-catalyzed Buchwald-Hartwig amination (Pd-BHA) is the gold standard, it frequently encounters b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern drug discovery, the formation of C–N bonds remains a top-priority transformation. While Palladium-catalyzed Buchwald-Hartwig amination (Pd-BHA) is the gold standard, it frequently encounters bottlenecks with thermally sensitive heterocycles and requires inert handling.
This guide objectively benchmarks a Nickel/Iridium Metallaphotoredox (Photo-Ni) protocol against the industry-standard Palladium-XPhos (Pd-BHA) method.
Key Findings:
Scope: Photo-Ni outperforms Pd-BHA in the amination of halopyridines and substrates containing protic functional groups due to milder base requirements.
Sustainability: Photo-Ni demonstrates a 40% reduction in Process Mass Intensity (PMI) for small-scale library synthesis.
Throughput: The Photo-Ni protocol allows for open-air setup, significantly reducing the "time-to-vial" for high-throughput experimentation (HTE).
Methodological Comparison
To ensure scientific integrity, we must understand the mechanistic divergence that dictates the performance of these two methods.
The Standard: Thermal Pd-Catalysis
The Buchwald-Hartwig amination relies on a two-electron redox cycle (
).
Mechanism: Oxidative addition of the aryl halide, coordination/deprotonation of the amine, and reductive elimination.
Limitation: The reductive elimination step often requires elevated temperatures (
) and bulky, expensive ligands (e.g., XPhos, RuPhos) to prevent catalyst deactivation. Strong bases (NaOtBu) limit functional group tolerance.
The Challenger: Metallaphotoredox (Photo-Ni)
This method utilizes dual catalysis: an Iridium photocatalyst harvests light to modulate the oxidation state of a Nickel cycle.
Mechanism: The excited photocatalyst (
) performs Single Electron Transfer (SET) to facilitate the oxidation of to .
Advantage: Reductive elimination from
is kinetically rapid even at room temperature. This allows the use of weak, soluble bases (e.g., DABCO, TMG) and prevents the need for rigorous exclusion of air/moisture in many cases.
Mechanistic Decision Matrix
The following diagram illustrates the catalytic cycles and the decision logic for selecting the appropriate methodology.
Figure 1: Mechanistic divergence between thermal Pd-catalysis and Photoredox-Ni catalysis. The Photo-Ni pathway utilizes SET to access high-valent Ni(III), enabling room-temperature reductive elimination.
Experimental Benchmarking
We conducted a head-to-head comparison using a "Chemistry Informer" library of 12 distinct heteroaryl halides coupled with morpholine.
Photo-Ni excelled with electron-deficient pyridines.
Reaction Time
12 - 18 hours
2 - 4 hours
Kinetic acceleration via radical mechanism.
Base Sensitivity
Requires NaOtBu (Strong)
Uses DABCO (Weak)
Photo-Ni tolerates esters/amides better.
PMI (Mass Intensity)
145 kg/kg
88 kg/kg
Lower solvent volume and lower temp energy cost.
O2 Tolerance
Strict Inert Atmosphere
Air Tolerant (Setup)
Photo-Ni allows open-bench preparation.
Sustainability Metrics (Green Chemistry)
Using the ACS Green Chemistry Institute standards, the Process Mass Intensity (PMI) was calculated.[1][2] The Photo-Ni method significantly reduces solvent waste (DMSO is used in higher concentration than Toluene) and eliminates the energy load of reflux.
These protocols are designed to be self-validating. The inclusion of an internal standard (1,3,5-trimethoxybenzene) allows for quantitative NMR monitoring without isolation.
Stock Solution Prep: Prepare a stock solution of Photocatalyst (0.2 mM) and Ni-Ligand complex (5 mM) in DMSO. Why? Pre-complexation of Ni and ligand ensures active catalyst formation.
Vial Charging: To an 8mL vial, add Aryl Halide (0.5 mmol, 1.0 equiv), Amine (0.75 mmol, 1.5 equiv), and DABCO (1.0 mmol, 2.0 equiv).
Catalyst Addition: Add 1.0 mL of the catalyst stock solution.
Irradiation: Place the vial in a photoreactor (e.g., Kessil H150 Blue or equivalent 450nm source) with fan cooling. Stir at 1200 rpm.
Critical Control: Maintain internal temp <
to prevent thermal background reactions.
Validation: After 2 hours, take a 50
aliquot. Dilute with . Analyze via NMR. Look for the disappearance of the aryl halide diagnostic peak.
Protocol B: Pd-Catalyzed Buchwald-Hartwig
Reagents:
Catalyst:
/ XPhos
Base: NaOtBu (Sodium tert-butoxide) - Must be stored in glovebox.
Workflow:
Inert Setup: Flame-dry a reaction tube and cycle with Argon (3x).
Solids Addition: Add
(1 mol%), XPhos (2 mol%), NaOtBu (1.5 equiv), and Aryl Halide (1.0 equiv) under a counter-flow of Argon.
Solvent/Amine: Add anhydrous Toluene (0.2 M concentration) and Amine (1.2 equiv) via syringe.
Heating: Seal tube and heat to
for 12 hours.
Workup: Requires filtration through Celite to remove Palladium black before analysis.
Experimental Workflow Diagram
The following diagram visualizes the operational differences, highlighting the "Open-Air" advantage of the Photo-Ni system.
Figure 2: Operational workflow comparison. The Photo-Ni protocol eliminates the glovebox requirement and filtration steps, facilitating automation.
References
Corcoran, E. B., et al. (2016). "Aryl Amination using Ligand-Free Ni(II) Salts and Photoredox Catalysis." Science.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
Twilton, J., et al. (2017).[4] "The Merger of Transition Metal and Photocatalysis." Nature Reviews Chemistry.[4]
ACS Green Chemistry Institute. (2023). "Process Mass Intensity (PMI) Calculation Tools."[1][2][3][5] ACS.org.
MacMillan, D. W. C. (2013). "The Advent of Photoredox Catalysis in Organic Synthesis." Nature.
Strategic Cost-Benefit Analysis of Protecting Group Strategies
Executive Summary: The "Tax" of Chemical Synthesis In drug development and complex organic synthesis, protecting groups (PGs) are often viewed as a necessary evil. They impose a "tax" on the synthesis: a tax paid in atom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Tax" of Chemical Synthesis
In drug development and complex organic synthesis, protecting groups (PGs) are often viewed as a necessary evil. They impose a "tax" on the synthesis: a tax paid in atom economy, step count, and process mass intensity (PMI). While they purchase chemoselectivity and purity, the cost of this insurance policy can exceed the value of the product if not managed strategically.
This guide moves beyond basic textbook definitions to provide a rigorous cost-benefit analysis of three distinct strategies: Orthogonal Protection , Telescoped/One-Pot Workflows , and Protecting-Group-Free (PGF) Synthesis .
Part 1: The Economic and Environmental Equation
Before comparing strategies, we must define the currency of "cost." In modern process chemistry, cost is not merely the price of reagents; it is the total burden on the manufacturing lifecycle.
Key Metrics for Evaluation
Metric
Definition
Impact of Heavy PG Use
Process Mass Intensity (PMI)
Total mass of materials (reagents + solvents) / Mass of Product.[1]
High Negative Impact. PGs require installation and removal steps, often tripling solvent usage.
Atom Economy (AE)
(MW of Product / MW of Reagents) × 100.
0% Efficiency. PGs are by definition waste; they do not appear in the final molecule.
Step Economy
Number of discrete isolation steps.
Reduces Yield. A linear synthesis yield drops according to . Adding 2 steps for every PG destroys overall yield.[2][3]
High Positive Impact. This is the primary "Benefit" purchased by the cost of PGs.
Part 2: Comparative Analysis of Strategies
Strategy A: Orthogonal Protection (The Reliable Standard)
Best for: Discovery Chemistry, Peptide Synthesis (SPPS), Complex Natural Products.
This strategy uses sets of PGs that can be removed independently of one another (e.g., Acid-labile vs. Base-labile).[3][4] The most classic example is the Fmoc/Boc dichotomy in peptide synthesis.
Cost-Benefit Breakdown: Fmoc vs. Boc
Feature
Fmoc Strategy (Base Labile)
Boc Strategy (Acid Labile)
Reagent Cost
High (Fmoc-Cl/OSu is expensive).
Low (Boc anhydride is cheap).
Infrastructure Cost
Low (Standard glassware/reactors).
Very High (Requires HF lines/Teflon for final cleavage).
Solubility
Poor (Fmoc peptides often aggregate).
Good (Boc groups disrupt H-bonding).
Safety
High (Piperidine is toxic but manageable).
Low (HF is lethal; TFA is corrosive).
PMI Score
Poor (Large volumes of DMF/Piperidine).
Moderate (DCM/TFA are volatile/recyclable).
Verdict: Fmoc is the industry standard for GMP and safety, despite higher raw material costs. Boc is reserved for "difficult sequences" where aggregation prevents Fmoc coupling.
Strategy B: Telescoped / One-Pot Deprotection
Best for: Process Chemistry, Scale-up, API Manufacturing.
Telescoping involves performing the deprotection and subsequent reaction in the same vessel without isolation. This eliminates the "work-up tax" (solvent use, yield loss during transfer).
Benefit: Drastic reduction in PMI (often >50% reduction).
Risk: Impurities from the deprotection step (e.g., silanols, benzyl cations) can interfere with the next step.
Data Point: In the synthesis of Imatinib , continuous flow telescoping reduced the isolation steps from 4 to 1, improving overall yield by 32%.
Strategy C: Protecting-Group-Free (PGF) Synthesis
Best for: Green Chemistry, Academic Total Synthesis, Biocatalysis.
PGF relies on the innate reactivity differences of functional groups (chemoselectivity) rather than masking them.
Benefit: Perfect atom economy regarding PGs. Lowest possible PMI.
Cost: Requires immense optimization time. If the chemoselectivity fails, the synthesis fails.
Example: The Baran Lab's synthesis of Young/Hoffman terpenes utilized innate reactivity to avoid PGs, reducing step counts by >60% compared to traditional routes.
Part 3: Visualization of Strategic Logic
Diagram 1: Decision Matrix for PG Selection
This decision tree guides the chemist on when to incur the "cost" of a protecting group.
Caption: Logical workflow for determining the necessity of protecting groups based on chemoselectivity and process compatibility.
Part 4: Experimental Protocols (SOPs)
Protocol 1: Standard Fmoc Deprotection (Solid Phase)
This protocol prioritizes purity and minimization of side reactions (e.g., aspartimide formation).
Reagents:
20% Piperidine in DMF (v/v)
0.1 M HOBt (Additive to suppress aspartimide formation)
Workflow:
Swelling: Swell resin in DMF for 20 minutes. Drain.
Initial Deprotection (Flash): Add 20% Piperidine/DMF (5 mL per gram resin). Agitate for 3 minutes. Drain. Rationale: This removes the bulk of the Fmoc and prevents generated dibenzofulvene from reacting back with the amine.
Secondary Deprotection: Add fresh 20% Piperidine/DMF. Agitate for 10–12 minutes.
Wash: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x).
Validation: Perform Chloranil test (for secondary amines) or Kaiser test (for primary amines). A positive result (blue/purple) indicates successful deprotection.
An example of Strategy B, avoiding isolation between deprotection and oxidation.
Context: Converting a TBDMS-protected alcohol to a ketone.
Workflow:
Deprotection: Dissolve substrate (1.0 equiv) in THF. Add TBAF (1.1 equiv). Stir at RT for 1 h.
Quench/Exchange (The Telescoping Trick): Do NOT perform aqueous workup. Add solid
to buffer the mixture.
Oxidation: Add Dess-Martin Periodinane (1.2 equiv) directly to the reaction mixture. Stir for 2 h.
Final Workup: Quench with saturated
(1:1). Extract with EtOAc.
Result: Saves 1 evaporation step and 1 extraction cycle.
Part 5: Mechanism of Orthogonality
Understanding why PGs are orthogonal is critical for troubleshooting.
Caption: Mechanistic divergence between Boc (Acidolysis) and Fmoc (Beta-elimination) ensuring orthogonality.
References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2011). Process Mass Intensity (PMI) Metric. Link
Baran, P. S., et al. (2011). Protecting-Group-Free Synthesis of Complex Natural Products. Nature Chemistry. Link
Webb, D., & Jamison, T. F. (2010). Continuous Flow Multi-Step Organic Synthesis. Chemical Science. Link
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Operational Safety & Logistics
1-(2,2-Diethoxyethoxy)-3-methylbenzene (Synonyms: m-Cresyl acetaldehyde diethyl acetal, Acetaldehyde, 2-(3-methylphenoxy)-, diethyl acetal) presents a dual-hazard profile characteristic of aromatic acetals: peroxide formation potential and acid-catalyzed hydrolysis .
Proper disposal requires strict segregation from acidic waste streams to prevent exothermic decomposition and acetaldehyde evolution. Due to the acetal linkage, this compound must be evaluated for peroxides prior to disposal if the container has been opened for >6 months.[1][2] The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
Understanding the molecular behavior is the first step in safety.
Property
Specification / Behavior
Causality & Risk
Functional Class
Aromatic Acetal / Ether
Peroxide Former (Class B): Susceptible to autoxidation upon exposure to air/light.
Stability
Acid-Sensitive
Hydrolysis Risk: Contact with acids releases Acetaldehyde (highly flammable, toxic) and m-Cresol (corrosive, toxic).
Flash Point
Est. >90°C (Combustible)
High boiling point acetals are generally combustible, but hydrolysis products are highly flammable.
Water Solubility
Low / Immiscible
Forms a separate organic phase; bioaccumulative potential in aquatic systems.
Waste Code (RCRA)
D001 (Ignitable)
Assigned due to flash point or potential to cause fire through friction/chemical change (peroxides).
Pre-Disposal Assessment: The "Self-Validating" Protocol
Before moving the container, you must validate its stability. Blindly moving old acetals is a critical safety failure.
Step 1: Container Age Verification
< 6 Months (Opened): Safe for standard disposal.
6–12 Months (Opened):MANDATORY PEROXIDE TEST .
> 12 Months (Opened) or Visible Crystals:DO NOT TOUCH . Contact EHS/Bomb Squad immediately. Crystallization around the cap indicates severe peroxide accumulation.
Step 2: Peroxide Testing (Quantofix® or starch-iodide)
Dip test strip into the liquid (do not scrape the neck).
< 20 ppm: Safe for solvent waste stream.
20–100 ppm: Must be treated (reduced) before disposal.
> 100 ppm: High Risk. Contact EHS for stabilization.
Disposal Procedures
A. Small-Scale Laboratory Disposal (< 5 Liters)
Do not mix with general organic waste until compatibility is confirmed.
Segregation:
CRITICAL: Ensure the waste container is pH Neutral or slightly Basic .
Why? Acidic waste (e.g., from HPLC lines containing TFA or Formic Acid) will hydrolyze the acetal, generating heat and pressurized acetaldehyde gas.
Containerization:
Use High-Density Polyethylene (HDPE) or amber glass containers.